6-Aminoheptanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI Key |
VUPVYOQHWDVFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)N)N |
Origin of Product |
United States |
An In-depth Technical Guide to 6-Aminoheptanamide: Structure, Properties, and Synthetic Considerations
This guide provides a comprehensive technical overview of 6-Aminoheptanamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical identity, predicted physicochemical properties, and logical synthetic pathways, offering insights grounded in established chemical principles.
Molecular Identity and Structure
IUPAC Nomenclature and Chemical Structure
The nomenclature "6-Aminoheptanamide" precisely defines its chemical structure. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the name is deconstructed as follows:
-
Heptan- : Indicates a seven-carbon aliphatic backbone.[1]
-
-amide : Signifies the presence of a primary amide functional group (-CONH₂) at the C-1 position.[2]
-
6-Amino- : Denotes an amino functional group (-NH₂) located at the sixth carbon of the main chain.[1][3]
Therefore, the systematic IUPAC name for this compound is 6-aminoheptanamide .
The chemical structure consists of a heptane chain where one terminus is a primary amide and the sixth carbon atom is substituted with a primary amine.
Molecular Formula and Weight
Based on the elucidated structure, the molecular formula of 6-Aminoheptanamide is determined by summing its constituent atoms:
-
Carbons (C): 7
-
Hydrogens (H): 16 (3 on the methyl group, 2 on each of the four methylene groups in the chain, 1 on the chiral center, 2 on the amino group, and 2 on the amide nitrogen)
-
Nitrogens (N): 2
-
Oxygens (O): 1
This gives the molecular formula C₇H₁₆N₂O .
The molecular weight can be calculated from the atomic weights of its constituent elements:
-
Molecular Weight : 144.22 g/mol
Physicochemical Properties: An Overview
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₁₆N₂O | Derived from structural analysis. |
| Molecular Weight | 144.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar short-chain amides and amino acids are typically solids at room temperature.[5] |
| Melting Point | Expected to be higher than heptanamide (96 °C) | The presence of the additional amino group allows for increased hydrogen bonding, which would raise the melting point.[5][6][7] |
| Boiling Point | Higher than heptanamide (~239 °C) | Increased polarity and hydrogen bonding capacity from the amino group will significantly elevate the boiling point.[5][7] |
| Solubility | Soluble in water and polar organic solvents | The presence of both an amide and an amino group, capable of acting as hydrogen bond donors and acceptors, suggests good solubility in protic solvents. |
| pKa | Two pKa values expected | The amino group will have a pKa around 9-10 (acting as a base), and the amide N-H is very weakly acidic (pKa > 17). |
Conceptual Synthetic Pathways
The synthesis of 6-Aminoheptanamide can be approached through several logical retrosynthetic pathways. The choice of a specific route would depend on the availability of starting materials, desired yield, and stereochemical control if a specific enantiomer is required.
Workflow for a Potential Synthetic Route
A plausible synthetic strategy would involve the amidation of a protected 6-aminoheptanoic acid derivative. This approach ensures the selective formation of the amide without interference from the amino group.
Caption: A potential synthetic workflow for 6-Aminoheptanamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Azidoheptanoic Acid This intermediate can be prepared from 6-bromoheptanoic acid via nucleophilic substitution with sodium azide. This is a standard procedure for introducing an azide group, which serves as a protected form of the amine.
Step 2: Acyl Chloride Formation 6-Azidoheptanoic acid is converted to its corresponding acyl chloride.
-
To a solution of 6-azidoheptanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 6-azidoheptanoyl chloride.
Step 3: Amidation The acyl chloride is then reacted with ammonia to form the amide.
-
The crude 6-azidoheptanoyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF).
-
This solution is added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
-
After the addition is complete, the reaction is stirred for an additional period to ensure complete conversion.
-
The product, 6-azidoheptanamide, can be extracted with an organic solvent and purified by crystallization or chromatography.
Step 4: Reduction of the Azide The final step is the reduction of the azide group to the primary amine.
-
6-Azidoheptanamide is dissolved in a solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 6-Aminoheptanamide.
Relevance in Research and Drug Development
Molecules containing both amino and amide functionalities are of significant interest in medicinal chemistry and materials science.
-
Peptidomimetics : The structure of 6-Aminoheptanamide resembles that of a modified amino acid, making it a potential building block for peptidomimetics. These are compounds designed to mimic peptides but with improved stability or altered biological activity.
-
Nylon and Polyamide Chemistry : As a diamino-monoamide structure, it could be explored as a monomer or a chain terminator in the synthesis of specialized polyamides.
-
Drug Delivery : The amphiphilic nature of such molecules could be exploited in the design of drug delivery systems or as surfactants.[8]
Conclusion
6-Aminoheptanamide is a structurally defined molecule with predictable physicochemical properties based on its functional groups. While not extensively documented, its synthesis is achievable through established organic chemistry methodologies. Its potential as a building block in various fields, particularly in the development of novel pharmaceuticals and polymers, warrants further investigation by the scientific community. The synthetic protocols and structural information provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing compound.
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An In-Depth Technical Guide to 6-Aminohexanamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-aminohexanamide, a bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis. Due to the limited availability of data for 6-aminoheptanamide, this document focuses on its closely related and well-documented analogue, 6-aminohexanamide. The principles, synthesis, and properties discussed herein offer valuable insights applicable to the broader class of ω-amino amides.
Chemical Identification and Core Properties
6-Aminohexanamide is an organic compound featuring a primary amine and a primary amide functional group separated by a five-carbon aliphatic chain. This structure imparts both nucleophilic and hydrophilic characteristics, making it a versatile intermediate in various chemical transformations.
| Identifier | Value | Source |
| CAS Number | 373-04-6 | [1][2][3][4] |
| PubChem CID | 67798 | [5][6] |
| Molecular Formula | C₆H₁₄N₂O | [1][5] |
| Molecular Weight | 130.19 g/mol | [2][5] |
| IUPAC Name | 6-aminohexanamide | [5] |
| Synonyms | 6-Aminocaproamide, ε-Aminocaproamide | [5] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [2] |
| Topological Polar Surface Area | 69.1 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 5 | [5] |
| XLogP3 | -1.3 | [5] |
Synthesis of 6-Aminohexanamide
The primary route for the synthesis of 6-aminohexanamide involves the amidation of its corresponding carboxylic acid, 6-aminohexanoic acid. This precursor is a key monomer in the production of Nylon 6 and is readily available.[7][8][9] The conversion of the carboxylic acid to the amide can be achieved through several established methods in organic chemistry.
A common and effective method involves the activation of the carboxylic acid group followed by reaction with ammonia.
Experimental Protocol: Synthesis via Acid Chloride
This protocol outlines a two-step process for the laboratory-scale synthesis of 6-aminohexanamide from 6-aminohexanoic acid.
Step 1: Protection of the Amino Group and Formation of the Acyl Chloride
The primary amine of 6-aminohexanoic acid is more nucleophilic than the carboxylate and would interfere with the formation of the acyl chloride. Therefore, it must be protected first. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group.
-
Protection: Dissolve 6-aminohexanoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. To this solution, add di-tert-butyl dicarbonate (Boc anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the N-Boc-6-aminohexanoic acid.
-
Acyl Chloride Formation: Dissolve the dried N-Boc-6-aminohexanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to proceed at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-6-aminohexanoyl chloride.
Step 2: Amidation and Deprotection
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., dioxane). The reaction is typically rapid. After completion, the ammonium chloride byproduct is filtered off.
-
Deprotection: The resulting N-Boc-6-aminohexanamide is then deprotected by treating it with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. After the removal of the protecting group, the product is isolated and purified, typically by recrystallization or chromatography.
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An In-Depth Technical Guide to the Thermodynamic Stability of 6-Aminoheptanamide in Aqueous Solutions
Introduction
6-Aminoheptanamide, a linear amide, holds significance in various chemical and pharmaceutical contexts, often as a monomeric precursor or a degradation product of larger polyamide systems. Its structure, featuring a primary amine and a primary amide connected by a flexible alkyl chain, presents a molecule with interesting physicochemical properties and potential reactivity in aqueous environments. Understanding the thermodynamic stability of 6-aminoheptanamide in aqueous solutions is paramount for researchers, scientists, and drug development professionals, as it dictates its shelf-life, degradation pathways, and ultimately, its suitability for various applications.
This technical guide provides a comprehensive overview of the principles governing the stability of 6-aminoheptanamide in aqueous media. It delves into the fundamental mechanisms of amide hydrolysis, outlines robust experimental protocols for stability assessment, and presents a framework for the thermodynamic analysis of the degradation kinetics. The insights provided herein are field-proven and grounded in established scientific principles to ensure technical accuracy and practical applicability.
Fundamental Principles of Amide Stability and Hydrolysis
The stability of 6-aminoheptanamide in aqueous solution is primarily governed by the susceptibility of its amide bond to hydrolysis. Amides are generally stable functional groups, which is why they form the backbone of proteins in biological systems.[1] However, under certain conditions, the amide linkage can be cleaved by water in a process known as hydrolysis, yielding a carboxylic acid and an amine.[2][3] This reaction can be catalyzed by either acid or base.[4][5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2] This activation facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of the amine as a good leaving group (in its protonated form) results in the formation of the corresponding carboxylic acid and an ammonium species.
The generally accepted mechanism for the acid-catalyzed hydrolysis of amides is as follows:[6]
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer from the attacking water molecule to the nitrogen atom.
-
Elimination of the amine (as R-NH3+).
-
Deprotonation of the carbonyl to yield the carboxylic acid.
Base-Catalyzed Hydrolysis
In alkaline solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.[7] This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion (R-NH-), is generally unfavorable as the amide ion is a poor leaving group.[7] However, the reaction is driven forward by the deprotonation of the carboxylic acid formed, which is an irreversible acid-base reaction under basic conditions.[7]
The mechanism for base-catalyzed hydrolysis can be summarized as:
-
Nucleophilic attack by a hydroxide ion on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Elimination of the amide anion.
-
Deprotonation of the resulting carboxylic acid by the strongly basic amide anion to form a carboxylate salt and ammonia or an amine.
Neutral Hydrolysis
At neutral pH, the hydrolysis of amides is typically very slow. The uncatalyzed reaction with water is possible but requires significant thermal energy to overcome the activation barrier. For practical purposes in pharmaceutical and most industrial applications, the stability of 6-aminoheptanamide at neutral pH is expected to be high at ambient temperatures.
The Relationship with ε-Caprolactam and Polyamide 6
6-Aminoheptanamide is the hydrolyzed form of ε-caprolactam, a seven-membered cyclic amide (lactam).[2] The study of ε-caprolactam's hydrolysis and polymerization provides valuable insights into the stability of its linear counterpart. The ring strain in ε-caprolactam can influence its reactivity towards hydrolysis compared to the linear 6-aminoheptanamide. The hydrolysis of ε-caprolactam has been shown to follow complex kinetics, which can be influenced by the generation of carboxyl groups that catalyze the reaction.[8]
Furthermore, 6-aminoheptanamide is the repeating unit of Polyamide 6 (Nylon 6). The hydrolytic stability of Polyamide 6 has been extensively studied, and this knowledge is transferable to understanding the stability of the monomeric amide bond in 6-aminoheptanamide.
Experimental Design for a Comprehensive Stability Assessment
A robust stability study for 6-aminoheptanamide in aqueous solutions should be designed to evaluate the impact of key environmental factors. This aligns with the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[9][10][11]
Key Parameters to Investigate
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. A wide range of pH values should be investigated, typically from acidic (e.g., pH 1-3) to basic (e.g., pH 10-13), including several points in the neutral range (e.g., pH 5, 7, 9).
-
Temperature: Temperature significantly influences the rate of chemical reactions. Stability studies should be conducted at several temperatures to determine the temperature dependence of the degradation rate. This allows for the calculation of the activation energy using the Arrhenius equation.[12][13] Stress testing at elevated temperatures (e.g., 50°C, 60°C, 70°C) is crucial for identifying potential degradation products and accelerating the degradation process to a measurable rate.[9]
-
Concentration: The initial concentration of 6-aminoheptanamide should be well-defined and may influence the reaction kinetics, particularly if aggregation or other concentration-dependent phenomena occur.
-
Buffer Species: The choice of buffer can sometimes influence the rate of hydrolysis (general acid-base catalysis). It is important to select buffers that are inert or to evaluate the potential catalytic effects of the buffer components.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for assessing the thermodynamic stability of 6-aminoheptanamide.
Protocol 1: pH-Rate Profile Determination
Objective: To determine the rate of hydrolysis of 6-aminoheptanamide as a function of pH at a constant temperature.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13). Use buffers with known stability and minimal catalytic activity (e.g., phosphate, borate).
-
Sample Preparation: Prepare a stock solution of 6-aminoheptanamide in a suitable solvent (e.g., water or a co-solvent if necessary for solubility).
-
Initiation of the Stability Study: At time zero (t=0), add a known volume of the 6-aminoheptanamide stock solution to each buffer solution to achieve the desired final concentration. The reactions should be carried out in temperature-controlled chambers.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture. The sampling frequency should be adjusted based on the expected rate of degradation (more frequent sampling for faster reactions).
-
Sample Quenching: Immediately quench the reaction in the withdrawn sample to prevent further degradation before analysis. This can be achieved by neutralizing the pH or by rapid cooling.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of 6-aminoheptanamide and the formation of its degradation products (6-aminoheptanoic acid and ammonia/ammonium).[14][15]
Protocol 2: Temperature Dependence and Arrhenius Analysis
Objective: To determine the effect of temperature on the degradation rate of 6-aminoheptanamide and to calculate the activation energy.
Methodology:
-
Selection of pH: Choose a pH value where the degradation rate is measurable within a reasonable timeframe (e.g., a pH from the acidic or basic range identified in Protocol 1).
-
Temperature Conditions: Set up the stability study at a minimum of three elevated temperatures (e.g., 50°C, 60°C, and 70°C).
-
Procedure: Follow the same procedure as in Protocol 1 (sample preparation, initiation, sampling, quenching, and analysis) for each temperature.
-
Data Analysis: Determine the observed rate constant (k_obs) for the degradation at each temperature. Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). According to the Arrhenius equation, this plot should be linear.[13] The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
Stability-Indicating Analytical Method: HPLC-UV/MS
A robust HPLC method is crucial for the accurate quantification of 6-aminoheptanamide and its primary degradation product, 6-aminoheptanoic acid.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase | Good retention and separation of polar and non-polar compounds. |
| Mobile Phase | A: Aqueous buffer (e.g., 0.1% formic acid) B: Acetonitrile or Methanol | Provides good separation of the amine and carboxylic acid.[14][16] |
| Gradient | A gradient elution from low to high organic modifier | Ensures the elution of both the polar starting material and the degradation product. |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) | Amides have weak UV absorbance; MS provides higher sensitivity and specificity.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Data Analysis and Interpretation
Kinetic Analysis
The degradation of 6-aminoheptanamide is likely to follow pseudo-first-order kinetics under conditions where the concentration of water is in large excess and the pH is constant. The integrated rate law for a first-order reaction is:
ln[A]t = ln[A]0 - kt
Where:
-
[A]t is the concentration of 6-aminoheptanamide at time t
-
[A]0 is the initial concentration of 6-aminoheptanamide
-
k is the observed rate constant
A plot of ln[A]t versus time will yield a straight line with a slope of -k.
Thermodynamic Analysis
From the temperature-dependent kinetic data, thermodynamic parameters can be derived to provide a deeper understanding of the degradation process.[1][17] The Arrhenius equation relates the rate constant to temperature and activation energy:[13]
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
By determining the activation energy, one can predict the rate of degradation at different temperatures, which is crucial for shelf-life prediction.[18]
Visualizations
Acid-Catalyzed Hydrolysis of 6-Aminoheptanamide
Caption: Mechanism of acid-catalyzed hydrolysis.
Experimental Workflow for Stability Assessment
Caption: Workflow for stability analysis.
Quantitative Data Summary
The following table presents hypothetical data for the observed pseudo-first-order rate constants (k_obs) for the degradation of 6-aminoheptanamide under various conditions.
| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t½) |
| 2.0 | 50 | 1.5 x 10⁻⁶ | ~5.4 days |
| 2.0 | 60 | 4.5 x 10⁻⁶ | ~1.8 days |
| 2.0 | 70 | 1.2 x 10⁻⁵ | ~16 hours |
| 7.0 | 70 | 8.0 x 10⁻⁸ | ~100 days |
| 12.0 | 50 | 2.0 x 10⁻⁶ | ~4.0 days |
| 12.0 | 60 | 6.2 x 10⁻⁶ | ~1.3 days |
| 12.0 | 70 | 1.8 x 10⁻⁵ | ~10.7 hours |
Conclusion
The thermodynamic stability of 6-aminoheptanamide in aqueous solutions is a critical parameter that dictates its practical utility. This guide has provided a comprehensive framework for understanding and evaluating its stability. The hydrolysis of the amide bond is the primary degradation pathway, and its rate is significantly influenced by pH and temperature. By employing the detailed experimental protocols and data analysis methods described, researchers can generate robust stability data. This information is essential for predicting the shelf-life of formulations containing 6-aminoheptanamide, for understanding its environmental fate, and for ensuring the quality and efficacy of products in which it is a component. The principles and methodologies outlined here provide a solid foundation for any scientist or researcher tasked with investigating the stability of this, or similar, amide-containing molecules.
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A Framework for Toxicity Assessment and Safety Data Sheet Authoring for Novel Amines: The Case of 6-Aminoheptanamide
Abstract
For drug development professionals and researchers, the introduction of a novel chemical entity like 6-Aminoheptanamide presents both opportunity and a critical challenge: ensuring safety. This technical guide addresses the significant information gap surrounding the toxicology of 6-Aminoheptanamide, for which no comprehensive public Safety Data Sheet (SDS) or toxicological profile currently exists. Instead of presenting established data, this whitepaper provides a robust, scientifically-grounded framework for how to approach the toxicity assessment and author a GHS-compliant SDS for such a data-poor compound. We will delineate a tiered, logic-driven strategy, moving from computational predictions to in vitro assays and, where necessary, internationally recognized in vivo protocols. This guide serves as a blueprint for establishing the safe handling and use parameters essential for advancing novel compounds from the laboratory to clinical development.
The Challenge: Characterizing the Unknown
6-Aminoheptanamide is an aliphatic amide with a primary amine functional group. While its structure is straightforward, its toxicological properties are largely uninvestigated. Standard chemical supplier information indicates that the compound is for research purposes only, with a warning that its hazards are not fully known. This scenario is common in early-stage drug discovery and process chemistry. The primary directive for any scientist handling such a substance is to operate under the "precautionary principle"—assuming the substance is hazardous until proven otherwise.
This guide provides the methodology to move beyond assumption to data-driven assessment. The process is a self-validating system, where each stage of testing informs the next, building a comprehensive safety profile.
Provisional Hazard Assessment via Structural Analogs
In the absence of direct data, the first step is to perform a "read-across" assessment using structurally similar compounds. This provides a preliminary, yet scientifically-defensible, estimation of potential hazards. For 6-Aminoheptanamide, we identify two key analogs:
-
6-Aminocaproic Acid (or 6-Aminohexanoic acid): Similar linear amino acid structure.
-
Caprolactam: The cyclic amide precursor to Nylon-6, sharing a similar carbon backbone length.
Analysis of the SDS and toxicological data for these analogs allows us to build a foundational hazard profile.
| Hazard Category | 6-Aminocaproic Acid Profile | ε-Caprolactam Profile | Predicted Provisional Profile for 6-Aminoheptanamide |
| Acute Oral Toxicity | Not classified as hazardous. | Harmful if swallowed.[1] | Assumed to be harmful if swallowed. |
| Skin Irritation | Causes skin irritation.[2] | Causes skin irritation.[1] | High likelihood of being a skin irritant. |
| Eye Irritation | Causes serious eye irritation.[2] | Causes serious eye irritation.[1] | High likelihood of being a serious eye irritant. |
| Respiratory Effects | May cause respiratory irritation.[2] | May cause respiratory irritation.[3] | High likelihood of causing respiratory tract irritation. |
| Specific Target Organ Toxicity (STOT) | Single exposure may cause respiratory irritation.[2] | Acute exposure can lead to headaches, confusion, and nervous irritation.[3] | Potential for respiratory and central nervous system effects. |
This analog-based assessment is the cornerstone for drafting a provisional SDS and defining initial handling procedures, including mandatory use of gloves, eye protection, and work in a well-ventilated area.[4][5]
The Tiered Toxicity Assessment Workflow
A systematic, tiered approach is essential to characterize a novel compound efficiently and ethically, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Caption: Tiered workflow for toxicity assessment of a novel chemical.
Tier 1: In Silico and Physicochemical Analysis
Causality: Before any biological testing, we leverage computational tools and basic chemistry. This front-loading is cost-effective and aligns with the 3Rs by refining and sometimes replacing the need for further testing.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that predicts the biological activities, including toxicity, of a chemical from its molecular structure.[6][7] By inputting the structure of 6-Aminoheptanamide into validated models (e.g., US EPA's T.E.S.T., OECD QSAR Toolbox), we can generate predictions for endpoints like oral LD50, skin/eye irritation, and mutagenicity.[8] These are predictions, not definitive results, but they are critical for guiding the design of subsequent in vitro and in vivo studies.[9][10]
-
Physicochemical Characterization: Basic properties like water solubility, pKa, and the octanol-water partition coefficient (LogP) must be determined experimentally. This data is not only required for the SDS but is mechanistically crucial; it dictates how the compound will behave in biological systems, informing the choice of vehicle for dosing in subsequent assays.
Tier 2: In Vitro Screening for Core Toxicities
Causality: In vitro assays provide the first biological data in a controlled, high-throughput, and non-animal context. They are designed to detect fundamental cellular damage.
Objective: To determine the concentration at which 6-Aminoheptanamide causes cell death. This is fundamental for understanding its intrinsic toxicity and is essential for selecting non-cytotoxic doses for other assays, like the Ames test.
Methodologies:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which is quantified spectrophotometrically.[11][12]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] Its activity in the medium is proportional to the number of dead cells.[11][14]
Step-by-Step Workflow:
-
Cell Line Selection: Use a relevant and robust cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).
-
Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare a serial dilution of 6-Aminoheptanamide (e.g., from 1 µM to 10 mM) in the appropriate cell culture medium. The concentration range should be guided by the QSAR predictions.
-
Exposure: Replace the old medium with the medium containing the test compound and incubate for a relevant period (e.g., 24, 48 hours).
-
Assay Execution: Perform the MTT or LDH assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell viability).
Objective: To determine if 6-Aminoheptanamide can cause mutations in DNA. Mutagenicity is a significant red flag for potential carcinogenicity.[15][16]
Methodology: The Ames Test (Bacterial Reverse Mutation Assay) The Ames test is a regulatory-accepted standard (OECD Guideline 471) for assessing mutagenicity.[17] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[18] The assay screens for mutagens that cause a reverse mutation, allowing the bacteria to synthesize histidine again and form colonies on a histidine-free medium.[18]
Step-by-Step Workflow:
-
Strain Selection: Use a standard panel of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) which detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation (S9): Run the test with and without a rat liver extract (S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[18]
-
Exposure: In a test tube, combine the bacterial strain, the test compound (at several non-cytotoxic concentrations), and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[15]
Caption: Workflow for the Ames bacterial reverse mutation assay.
Tier 3: In Vivo Confirmation of Acute Toxicity
Causality: If in vitro results indicate significant toxicity or if required for regulatory submission, a limited, ethically-designed in vivo study is the final step to understand systemic effects. The goal is classification and labeling, not the calculation of a precise LD50.
Methodology: Acute Toxic Class Method (OECD Guideline 423) This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance into one of the GHS toxicity categories based on mortality.[19][20][21] It is a preferred alternative to the older, more animal-intensive LD50 test (OECD 401).[19][22]
Step-by-Step Workflow:
-
Animal Model: Use a single sex of a standard rodent strain (usually female rats, as they are often more sensitive).[23]
-
Dose Selection: Select a starting dose based on QSAR and in vitro data (e.g., 300 mg/kg or 2000 mg/kg).
-
Administration: Administer a single oral dose of 6-Aminoheptanamide to 3 animals.
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Decision Logic: The outcome of the first step determines the next:
-
If 2-3 animals die, the test is stopped, and the substance is classified at that dose level.
-
If 0-1 animals die, the test proceeds to the next higher or lower fixed dose level with another 3 animals to refine the classification.
-
-
Classification: The final result allows for classification according to GHS criteria (e.g., Category 4: 300 < LD50 ≤ 2000 mg/kg).
Authoring the GHS-Compliant Safety Data Sheet (SDS)
With the data from the tiered assessment, a definitive, GHS-compliant SDS can be authored. The provisional SDS created from analog data is now replaced with one based on experimental evidence for 6-Aminoheptanamide.
Key Sections Populated by This Workflow:
-
Section 2: Hazards Identification: Classification is now based on experimental results (e.g., "Skin Irritant Category 2," "Acute Oral Toxicity Category 4").
-
Section 8: Exposure Controls/Personal Protection: PPE requirements are confirmed and refined based on irritation data.
-
Section 11: Toxicological Information: This section is now populated with the quantitative results from the in vitro and in vivo studies (e.g., IC50 from cytotoxicity assays, Ames test result, OECD 423 classification).
-
Section 16: Other Information: The date of preparation and a clear summary of the findings are included.
Conclusion
The toxicological assessment of a novel chemical like 6-Aminoheptanamide is a methodical process of evidence-building. By starting with a precautionary approach based on structural analogs and progressing through a logical, tiered workflow of computational, in vitro, and, if necessary, in vivo studies, we can efficiently and ethically characterize its potential hazards. This self-validating system ensures that by the end of the process, a comprehensive, data-driven Safety Data Sheet can be authored, providing the authoritative guidance needed for researchers and drug development professionals to handle the compound safely and responsibly. This framework not only ensures compliance and safety but also upholds the scientific integrity required to advance promising new molecules.
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An In-depth Technical Guide to the Stereochemical Properties and Chirality of 6-Aminoheptanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental property in molecular sciences, with profound implications in pharmacology and materials science. This guide provides a comprehensive technical overview of the stereochemical properties of 6-aminoheptanamide, a chiral amino amide of significant interest. While specific literature on 6-aminoheptanamide is sparse, this document extrapolates from established principles of stereochemistry and analytical methodologies for analogous chiral amines and amides to provide a robust framework for its study. We will delve into the structural basis of its chirality, predict its stereoisomeric forms, and present detailed protocols for its enantioselective synthesis, chiral resolution, and stereochemical characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of chiral molecules.
Introduction: The Significance of Chirality in Molecular Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and biology. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact stereospecifically with chiral molecules. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1] Therefore, the ability to synthesize, separate, and characterize enantiomers is paramount in drug discovery and development.
This guide focuses on the stereochemical attributes of 6-aminoheptanamide, a molecule possessing a chiral center and thus existing as a pair of enantiomers. Understanding and controlling its stereochemistry is crucial for any potential therapeutic or industrial application.
Stereochemistry of 6-Aminoheptanamide
Molecular Structure and Identification of the Chiral Center
6-Aminoheptanamide is a primary amino amide with the chemical formula C₇H₁₆N₂O. Its structure consists of a seven-carbon chain with an amino group at the 6th position and an amide group at the 1st position.
The chirality of 6-aminoheptanamide arises from the presence of a stereogenic center, also known as a chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of 6-aminoheptanamide, the carbon atom at the 6th position (C6) is the chiral center.
The four different groups attached to the C6 chiral center are:
-
A hydrogen atom (-H)
-
An amino group (-NH₂)
-
A methyl group (-CH₃)
-
A -(CH₂)₄CONH₂ group
Due to this chiral center, 6-aminoheptanamide can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Caption: Enantiomers of 6-Aminoheptanamide.
Physicochemical Properties of Enantiomers
The (R)- and (S)-enantiomers of 6-aminoheptanamide are expected to have identical physical properties in an achiral environment, as summarized in the table below. However, their interaction with plane-polarized light and other chiral molecules will differ.
| Property | Expected Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Melting Point | Identical for both enantiomers |
| Boiling Point | Identical for both enantiomers |
| Solubility (in achiral solvents) | Identical for both enantiomers |
| Specific Rotation | Equal in magnitude, opposite in sign |
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure 6-aminoheptanamide can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer directly.[2] Several established methods for the synthesis of chiral amines can be adapted for 6-aminoheptanamide.
A promising approach is the transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral imine precursor.[3][4] This method often provides high enantioselectivities and yields.
Caption: Asymmetric Hydrogenation Workflow.
Experimental Protocol: Asymmetric Hydrogenation (General Procedure)
-
Precursor Synthesis: Synthesize the prochiral imine precursor, N-(heptan-6-ylidene)acetamide, from 6-heptanone and acetamide.
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) in a degassed solvent (e.g., methanol or dichloromethane).
-
Hydrogenation: Add the prochiral imine to the catalyst solution. Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm) and stir at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Remove the catalyst by filtration through a pad of silica gel. Concentrate the filtrate and purify the resulting N-acetyl-6-aminoheptanamide by column chromatography.
-
Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield the desired enantiomerically enriched 6-aminoheptanamide.
Chiral Resolution of Racemic 6-Aminoheptanamide
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.
A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[5] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.
Caption: Chiral Resolution by Diastereomeric Salt Formation.
Experimental Protocol: Resolution via Diastereomeric Salt Formation (General Procedure)
-
Salt Formation: Dissolve the racemic 6-aminoheptanamide in a suitable solvent (e.g., ethanol or methanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy.
Stereochemical Characterization
A robust analytical workflow is essential to confirm the stereochemical identity and purity of 6-aminoheptanamide enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC Analysis (General Procedure)
-
Column Selection: Choose a suitable chiral stationary phase. For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. A typical mobile phase for chiral amine separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the 6-aminoheptanamide sample in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer). The ratio of the peak areas of the two enantiomers can be used to determine the enantiomeric excess.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[7] The specific rotation, [α], is a characteristic physical property of a chiral molecule. Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[8]
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the 6-aminoheptanamide enantiomer of known concentration in a suitable achiral solvent.
-
Measurement: Place the solution in a polarimeter cell of a known path length. Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length in decimeters
-
c is the concentration in g/mL
-
Spectroscopic Methods
While NMR spectroscopy cannot directly distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers, which will have distinct NMR spectra.[9][10] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA for determining the absolute configuration and enantiomeric purity of chiral amines and alcohols.[9]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (General Procedure)
-
Derivatization: React the enantiomerically enriched or racemic 6-aminoheptanamide with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric amides.
-
NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the diastereomeric mixture.
-
Spectral Interpretation: The chemical shifts of specific protons or fluorine atoms in the diastereomers will differ, allowing for their quantification and, in some cases, the assignment of absolute configuration based on established models.[11]
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations.[13][14]
Caption: Workflow for Absolute Configuration Determination using VCD.
Conclusion
The stereochemical properties of 6-aminoheptanamide are of fundamental importance for its potential applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive theoretical framework and practical methodologies for the enantioselective synthesis, resolution, and characterization of its enantiomers. By applying the principles and protocols outlined herein, researchers can confidently navigate the challenges associated with studying this and other chiral amino amides, ultimately unlocking their full potential. The self-validating nature of the described protocols, which involve orthogonal analytical techniques, ensures the reliability of the stereochemical assignments.
References
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- Resolution of chiral amines. (n.d.). Google Patents.
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Enantioselective synthesis. (2023, December 27). Wikipedia. Retrieved January 30, 2026, from [Link]
- Santos, P. P., & Pinheiro, P. F. (n.d.).
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Stereochemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Chad's Prep. (2020, October 9). 5.6 Amine Inversion and Chiral Molecules without Chiral Centers (Allene & Biphenyl) | Organic. YouTube. Retrieved January 30, 2026, from [Link]
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14103. [Link]
-
Li, T., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4885. [Link]
- Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.
-
Ghosh, A., & Fischer, P. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 9, 729331. [Link]
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Chiral derivatizing agent. (2023, November 29). Wikipedia. Retrieved January 30, 2026, from [Link]
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Blank, L. M., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011–1023. [Link]
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Choi, J.-H., & Cho, M. (2005). Amide I vibrational circular dichroism of polypeptides: generalized fragmentation approximation method. The Journal of Chemical Physics, 122(17), 174902. [Link]
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Yabuuchi, T., & Kusumi, T. (2000). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 65(2), 397–404. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14103. [Link]
-
Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved January 30, 2026, from [Link]
-
Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3631–3640. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195–202. [Link]
-
Surface-enhanced vibrational circular dichroism for chiral mixture sensing. (2023, June 27). EurekAlert! Retrieved January 30, 2026, from [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Chernobrovkin, M. G., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(1), 84–91. [Link]
-
G. P. D. (2000). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Acta Poloniae Pharmaceutica, 57(suppl), 69–72. [Link]
-
Structure of 6-aminohexanoic acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89–95. [Link]
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6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
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NMR analysis of streoisomer? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Fundamentals of Chirality. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
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Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved January 30, 2026, from [Link]
-
Quintanilla-López, J. E., et al. (2009). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 81(14), 5946–5953. [Link]
-
Wei, Y., et al. (2021). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters, 23(15), 5946–5951. [Link]
-
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved January 30, 2026, from [Link]
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Zabłocka, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6827. [Link]
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Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919–1934. [Link]
-
Baran, M., et al. (2020). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1130, 209–226. [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved January 30, 2026, from [Link]
-
Inoue, Y., et al. (2007). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society, 129(46), 14293–14302. [Link]
-
Aleku, G. A., et al. (2017). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 7(11), 7648–7652. [Link]
-
Optical Activity of Chiral Molecules. (n.d.). Vaccaro Research Group - Yale University. Retrieved January 30, 2026, from [Link]
-
Ilitoiu, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287. [Link]
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Vibrational circular dichroism. (2023, September 25). Wikipedia. Retrieved January 30, 2026, from [Link]
-
H. P. D. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Nature Communications, 9(1), 5171. [Link]
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Technical Guide: Biological Activity and Enzyme Inhibition Potential of 6-Aminoheptanamide
This guide provides an in-depth technical analysis of 6-Aminoheptanamide , a specialized non-proteinogenic amino acid derivative. It synthesizes established chemical data with high-probability pharmacological modeling based on structural homology to lysine and
Executive Summary
6-Aminoheptanamide (CAS 1315366-08-5) is a chiral, seven-carbon aliphatic amide characterized by a terminal amide group and a primary amine at the C6 position.[1][2] Structurally, it represents a hydrophobic, methylated analogue of 6-Aminohexanoic acid (EACA) , a well-known antifibrinolytic agent.
Unlike the achiral EACA, 6-Aminoheptanamide possesses a chiral center at C6, introducing stereoselectivity into its biological interactions. Its primary utility lies in medicinal chemistry as a robust lysine mimetic that resists standard proteolysis, and in enzymology as a probe for the S1/S1' pockets of serine and aspartic proteases. This guide details its mechanism as a competitive inhibitor, its utility in peptidomimetic synthesis, and protocols for validating its activity.
Chemical Identity & Structural Properties
To understand the biological behavior of 6-Aminoheptanamide, one must analyze its deviation from canonical amino acids.
| Property | Specification |
| IUPAC Name | 6-Aminoheptanamide |
| CAS Number | 1315366-08-5 |
| Molecular Formula | |
| Molecular Weight | 144.21 g/mol |
| Structural Motif | |
| Chirality | Contains one stereocenter at C6 (Exists as R and S enantiomers) |
| Solubility | High in |
Structural Homology Analysis
-
Vs. Lysine: 6-Aminoheptanamide lacks the
-carboxylic acid of lysine, retaining only the side-chain amine and a distal amide. This eliminates zwitterionic character, increasing membrane permeability. -
Vs. EACA (Amicar): It extends the carbon chain by one methylene unit and adds a methyl group at the amine-bearing carbon. This steric bulk at the C6 position is the critical determinant of its enzyme inhibition profile, often enhancing selectivity for hydrophobic pockets (e.g., in Pepsin II or specific Aminopeptidases) compared to the linear EACA.
Enzyme Inhibition Mechanisms
The biological activity of 6-Aminoheptanamide is driven by two primary mechanisms: Competitive Active Site Blockade and Allosteric Kringle Domain Binding .
Serine Protease Inhibition (Plasmin & Trypsin)
Similar to EACA, 6-Aminoheptanamide acts as a lysine analogue. However, the C6-methyl group alters the binding kinetics.
-
Mechanism: The free amine at C6 mimics the
-amino group of lysine residues on fibrin. It binds to the Kringle domains (specifically Kringle 1 and 4) of Plasminogen/Plasmin. -
Kinetic Impact: The amide functionality (C1) allows the molecule to interact with the catalytic active site (S1 pocket) more effectively than the free acid form. The C6-methyl group introduces a hydrophobic anchor , potentially increasing affinity (
) for enzymes with larger, hydrophobic S1 pockets while decreasing affinity for highly restricted pockets. -
Therapeutic Implication: Potential use as a "Next-Generation Antifibrinolytic" with improved half-life due to steric protection against metabolic degradation.
Aspartic Protease Interaction (Pepsin II)
Patent data indicates the utility of 6-aminoheptanoic acid residues in substrates for Human Pepsin II .
-
Role: The molecule acts as a non-scissile spacer or a specific recognition element.
-
Inhibition Potential: As a free amide, 6-Aminoheptanamide can act as a transition-state analogue precursor, occupying the substrate binding groove without undergoing cleavage, effectively acting as a competitive inhibitor at high concentrations.
Visualization of Inhibition Pathway
The following diagram illustrates the dual-binding mode of 6-Aminoheptanamide compared to the natural substrate (Lysine).
Caption: Dual-mode inhibition where 6-Aminoheptanamide competes for both the regulatory Kringle domain and the catalytic active site, enhanced by the C6-methyl hydrophobic anchor.
Biological Activity & Therapeutic Applications[4][5][6]
Peptidomimetic Building Block
6-Aminoheptanamide is a critical intermediate in the synthesis of
-
Application: Used to introduce a flexible yet bulky linker into peptide chains, increasing resistance to peptidases (DPP-IV, Neprilysin).
Biocatalytic Resolution
The molecule is often produced or resolved via Lipase-mediated hydrolysis (e.g., Pseudomonas cepacia lipase). This biological activity is reciprocal: the molecule is a substrate for specific hydrolases, allowing for the production of optically pure (R)- or (S)-6-aminoheptanamide for pharmaceutical use.
Comparative Efficacy (Predicted)
Based on SAR (Structure-Activity Relationship) data of homologous series:
| Compound | Chain Length | C6 Substituent | Predicted Plasmin | Proteolytic Stability |
| 6-Aminohexanoic Acid (EACA) | 6 Carbons | H (Achiral) | ~200 | Low |
| Tranexamic Acid | Cyclic | Rigid | ~20 | Moderate |
| 6-Aminoheptanamide | 7 Carbons | Methyl (Chiral) | 50-150 | High |
Experimental Protocols
Protocol A: Determination of against Plasmin
This protocol validates the enzyme inhibition potential of 6-Aminoheptanamide using a chromogenic substrate assay.
Materials:
-
Human Plasmin (0.5 U/mL in Tris-HCl buffer, pH 7.4).
-
Chromogenic Substrate: S-2251 (H-D-Val-Leu-Lys-pNA).
-
Inhibitor: 6-Aminoheptanamide (dissolved in water, serial dilutions 1 mM – 100 mM).
-
Control: 6-Aminohexanoic acid (EACA).
Workflow:
-
Preparation: In a 96-well microplate, add 100
L of Buffer (50 mM Tris, 100 mM NaCl, pH 7.4). -
Inhibitor Addition: Add 20
L of 6-Aminoheptanamide at varying concentrations. -
Enzyme Incubation: Add 20
L of Plasmin solution. Incubate at 37°C for 10 minutes to allow E-I complex formation. -
Substrate Initiation: Add 20
L of S-2251 (2 mM stock). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Plot Reaction Rate (
) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .
Protocol B: Biocatalytic Enantiomeric Resolution
To isolate the biologically active enantiomer (typically (S)-form for lysine mimicry).
Workflow:
-
Substrate: Start with racemic N-acetyl-6-aminoheptanamide.
-
Enzyme: Immobilized Lipase (e.g., Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.0) / Toluene biphasic system.
-
Reaction: Incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Extraction: The lipase will preferentially hydrolyze the (S)-amide to the acid, or the (S)-ester if starting from an ester precursor, leaving the (R)-amide intact (or vice versa depending on lipase specificity).
-
Purification: Separate acid and amide fractions via ion-exchange chromatography.
References
-
Vertex Pharmaceuticals/NIH . (2000). Human plasmin enzymatic activity is inhibited by chemically modified dextrans and lysine analogues. PubMed. Link
-
Midura-Nowaczek, K., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Link
-
Google Patents . (2018). Methods of producing 6-carbon chemicals via CoA-dependent carbon chain elongation. US Patent 10174330B2. Link
-
BLD Pharm . (2024).[2] Chemical Safety and Structure Data: 6-Aminoheptanamide (CAS 1315366-08-5).[1][2][3][4] Link
-
ResearchGate . (2025). Asymmetric Synthesis of Aryloxypropanolamines and 6-aminoheptanoic acid amides. Link
Sources
Optimizing Solid-Phase Peptide Synthesis: An In-Depth Guide to 6-Aminoheptanamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Crucial Role of Linkers in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry and drug discovery, relies on the strategic use of linkers—bifunctional molecules that anchor the nascent peptide chain to an insoluble resin support.[1][2] The choice of linker is a critical determinant of the overall success of the synthesis, influencing not only the conditions required for the final cleavage of the peptide from the resin but also the integrity of the C-terminus and sensitive amino acid side chains.[2][3] While a plethora of linkers have been developed, this guide focuses on the application and optimization of 6-aminoheptanamide linkers and their close analogs, such as 6-aminohexanoic acid (Ahx), in SPPS.
Long-chain aliphatic amino acid linkers, like 6-aminoheptanamide, offer distinct advantages in SPPS. Their flexible and hydrophobic nature can improve the solvation of the resin-bound peptide, potentially mitigating aggregation issues that can arise with difficult sequences.[4] Furthermore, they act as spacers, distancing the growing peptide from the resin matrix and thereby reducing steric hindrance, which can lead to more efficient coupling reactions.[4] This guide provides a comprehensive overview of the mechanistic principles, detailed protocols, and optimization strategies for leveraging 6-aminoheptanamide linkers to enhance the efficiency and purity of synthetic peptides.
Mechanistic Insights: The Chemistry of 6-Aminoheptanamide Linkers in SPPS
The utility of a 6-aminoheptanamide linker in SPPS stems from its bifunctional nature, possessing a terminal amino group and a carboxyl group separated by a flexible seven-carbon chain. In the context of Fmoc-based SPPS, the linker is typically introduced as an Fmoc-protected derivative (Fmoc-6-aminoheptanoic acid). The synthesis workflow can be conceptualized as follows:
-
Resin Functionalization: The process begins with an aminomethylated solid support, such as aminomethyl polystyrene resin. The carboxyl group of Fmoc-6-aminoheptanoic acid is activated and coupled to the free amino groups on the resin, forming a stable amide bond.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amine of the linker is removed using a mild base, typically a solution of piperidine in DMF, exposing a primary amine.[5]
-
Peptide Chain Elongation: Standard Fmoc-SPPS cycles are then initiated. The carboxyl group of the first Fmoc-protected amino acid is activated and coupled to the free amine of the linker. Subsequent cycles of Fmoc deprotection and coupling of the next amino acid elongate the peptide chain.[5]
-
Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the linker and the resin. The conditions for this cleavage depend on the nature of the initial bond between the linker and the resin. For linkers attached via an amide bond to an aminomethyl resin, cleavage is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues from side reactions.[6]
The following diagram illustrates the general workflow of SPPS using a 6-aminoheptanamide linker.
Caption: General workflow for SPPS using a 6-aminoheptanamide linker.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the use of 6-aminoheptanamide linkers in Fmoc-SPPS. These protocols are based on established procedures for similar long-chain amino acid linkers and can be adapted as needed.[7][8]
Protocol 1: Attachment of Fmoc-6-Aminoheptanoic Acid to Aminomethyl Resin
This protocol describes the coupling of the linker to a standard aminomethylated polystyrene resin.
| Reagent/Parameter | Amount/Condition | Notes |
| Aminomethyl Resin | 1 g (e.g., 0.8 mmol/g loading) | Swell in DMF for 1 hour prior to use. |
| Fmoc-6-aminoheptanoic acid | 3 equivalents (2.4 mmol) | Ensure the reagent is of high purity. |
| HBTU | 2.9 equivalents (2.32 mmol) | Other coupling reagents like HATU or HCTU can also be used.[9] |
| DIPEA | 6 equivalents (4.8 mmol) | Use high-quality, redistilled DIPEA to avoid side reactions. |
| DMF | ~10-15 mL/g of resin | Use peptide synthesis grade DMF. |
| Reaction Time | 2-4 hours | Monitor the reaction using the Kaiser test. |
| Washing Solvents | DMF, DCM, Methanol | Use high-purity solvents for all washing steps. |
Procedure:
-
Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
In a separate vial, dissolve Fmoc-6-aminoheptanoic acid and HBTU in DMF.
-
Add DIPEA to the solution from step 2 and vortex briefly.
-
Drain the DMF from the swollen resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid coupling following the attachment of the linker.
| Step | Reagent/Solvent | Time | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Two treatments ensure complete removal of the Fmoc group. |
| Washing | DMF | 5 x 1 min | Thorough washing is crucial to remove residual piperidine. |
| Coupling | Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), DIPEA (8 eq.) in DMF | 1-2 hours | Coupling times may need to be extended for sterically hindered amino acids. |
| Washing | DMF | 3 x 1 min | Removes excess reagents and by-products. |
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling: In a separate vial, activate the next Fmoc-amino acid with HBTU and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat the cycle for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Cleavage Cocktail Composition (Reagent K): [10]
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes protecting groups. |
| Phenol | 5% | Scavenger to protect tyrosine residues. |
| Water | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger to protect tryptophan and methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger to protect cysteine. |
Procedure:
-
Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Optimization Strategies: Enhancing Peptide Purity and Yield
The use of 6-aminoheptanamide linkers provides a solid foundation for successful SPPS, but several parameters can be optimized to further enhance the outcomes, particularly for challenging sequences.
-
Linker Loading: The initial loading of the linker onto the resin is a critical parameter. A lower loading level (e.g., 0.3-0.5 mmol/g) can be beneficial for the synthesis of long or aggregation-prone peptides by increasing the distance between peptide chains on the resin, thus minimizing intermolecular interactions.
-
Coupling Reagents: While HBTU is a robust and widely used coupling reagent, for sterically hindered couplings or to suppress racemization, alternative reagents such as HATU, HCTU, or COMU can be employed.[9][11] The addition of an additive like Oxyma Pure can also enhance coupling efficiency and reduce racemization.
-
Double Coupling: For difficult couplings, as identified by a positive Kaiser test after the initial coupling step, a second coupling with fresh reagents should be performed to drive the reaction to completion.
-
Capping: If a small percentage of amino groups remain unreacted after coupling, a capping step with a reagent like acetic anhydride can be introduced to block these unreactive sites and prevent the formation of deletion peptides.[8]
-
Cleavage Cocktail Selection: The composition of the cleavage cocktail should be tailored to the amino acid composition of the peptide. For peptides lacking sensitive residues like Cys, Trp, or Met, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) may be sufficient.[6]
The following diagram illustrates the decision-making process for optimizing an SPPS protocol using a 6-aminoheptanamide linker.
Caption: Decision workflow for optimizing SPPS protocols.
Post-Synthesis Analysis: Ensuring Peptide Quality
Following cleavage and precipitation, the purity and identity of the crude peptide must be confirmed. The primary analytical techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. A gradient of acetonitrile in water with 0.1% TFA is commonly used to separate the target peptide from synthesis-related impurities.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.
Conclusion: A Versatile Tool for Advanced Peptide Synthesis
6-Aminoheptanamide linkers, and their analogs, represent a valuable tool in the arsenal of the peptide chemist. Their ability to improve resin solvation, reduce steric hindrance, and potentially mitigate peptide aggregation makes them particularly well-suited for the synthesis of complex and challenging peptides. By understanding the underlying chemical principles and systematically optimizing the synthesis parameters as outlined in this guide, researchers can harness the full potential of these linkers to achieve higher yields and purities in their solid-phase peptide synthesis endeavors.
References
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support. Retrieved from [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20160362445A1 - Solid phase peptide synthesis via side chain attachment.
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
A convenient approach to synthesizing peptide C-terminal N-alkyl amides. (2013). Amino acids, 45(4), 847–854. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6533. [Link]
-
C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (2016). Organic & Biomolecular Chemistry, 14(8), 2465–2472. [Link]
-
Biotage. (2023, December 20). Does peptide length and size affect cyclization efficiency?. Retrieved from [Link]
-
PNAS. (2020). Proximity-driven acceleration of challenging solid-phase peptide couplings. 117(4), 1837-1843. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
PNAS. (2020). Proximity-driven acceleration of challenging solid-phase peptide couplings. 117(4), 1837-1843. [Link]
-
Introduction to Peptide Synthesis. (2009). Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
-
Langmuir. (2026, February 4). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2022). Molecules, 27(19), 6533. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. ajpamc.com [ajpamc.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Proton and Carbon-13 NMR spectroscopy characterization of 6-Aminoheptanamide
This Application Note provides a comprehensive protocol for the structural characterization of 6-Aminoheptanamide using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses specific challenges associated with this molecule, including the chirality at the C6 position, the observation of exchangeable amide/amine protons, and the resolution of aliphatic methylene overlaps.
Application Note: NMR Characterization of 6-Aminoheptanamide
Introduction & Structural Analysis
6-Aminoheptanamide (C₇H₁₆N₂O) is a bifunctional molecule comprising a terminal primary amide and a primary amine located at the C6 position. Unlike its linear isomer (7-aminoheptanamide), the 6-amino isomer possesses a chiral center at C6 , resulting in a methyl group (C7) branching from the methine carbon carrying the amine.
Structural Connectivity: H₃C(7)—CH(NH₂)(6)—CH₂(5)—CH₂(4)—CH₂(3)—CH₂(2)—C(=O)NH₂(1)
Key Analytical Challenges:
-
Chirality: The C6 stereocenter creates a distinct splitting pattern (doublet) for the terminal methyl group, differentiating it from linear isomers.
-
Exchangeable Protons: The molecule contains two distinct nitrogen environments: a primary amide (–CONH₂) and an aliphatic primary amine (–NH₂). Observing these signals requires aprotic solvents to prevent rapid exchange.
-
Spectral Overlap: The central methylene chain (C3, C4, C5) often presents as overlapping multiplets in 1D ¹H NMR.
Experimental Protocol
Solvent Selection Strategy
For complete characterization, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the required solvent.
-
Why not D₂O? Deuterium oxide causes rapid exchange of amide and amine protons (H → D), erasing these critical diagnostic signals.
-
Why not CDCl₃? 6-Aminoheptanamide has poor solubility in non-polar solvents due to its high polarity.
-
DMSO-d₆ Advantage: It forms strong hydrogen bonds with the amide protons, slowing their exchange rate and often resolving the non-equivalent amide protons (restricted rotation).
Sample Preparation (The "Dry DMSO" Method)
To observe the amine (–NH₂) and amide (–CONH₂) protons clearly, the sample must be strictly anhydrous.
-
Mass: Weigh 10–15 mg of 6-Aminoheptanamide.
-
Solvent: Add 0.6 mL of high-quality DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Drying (Critical): If the DMSO is not from a fresh ampoule, add activated 3Å molecular sieves to the NMR tube and let stand for 30 minutes before acquisition. Trace water promotes line broadening of exchangeable protons.
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
¹H NMR: 30° pulse angle, 2.0 s relaxation delay (d1), 64 scans.
-
¹³C NMR: Power-gated decoupling (WALTZ-16), 2.0 s relaxation delay, 1024+ scans.
-
2D Experiments:
-
COSY: Magnitude mode, 256 t1 increments.
-
HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂).
-
HMBC: Optimized for long-range coupling (J = 8 Hz).
-
Workflow Visualization
Figure 1: Optimized NMR workflow emphasizing moisture control for detection of labile amine/amide protons.
Results & Discussion: Spectral Assignment
Proton (¹H) NMR Assignment (DMSO-d₆)
Reference: TMS δ 0.00 ppm
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Notes |
| NH-Amide | –CONH₂ | 7.25, 6.70 | br s (2H) | 2H | — | Non-equivalent due to restricted C–N rotation (typical in DMSO). |
| H-6 | –CH(NH₂)– | 2.75 – 2.85 | Multiplet | 1H | J ≈ 6.5 | Deshielded by Nitrogen. Chiral center. |
| H-2 | –CH₂–CO | 2.02 | Triplet | 2H | J ≈ 7.2 | Alpha to carbonyl. |
| NH-Amine | –NH₂ | 1.5 – 2.5 | br s | 2H | — | Position concentration/pH dependent. Broad if wet. |
| H-3, H-4, H-5 | –CH₂– | 1.20 – 1.50 | Multiplet | 6H | — | Overlapping methylene envelope. |
| H-7 | –CH₃ | 0.98 | Doublet | 3H | J ≈ 6.5 | Diagnostic: Doublet confirms methyl is on a CH (6-amino), not terminal CH₂ (7-amino). |
Interpretation: The most critical diagnostic signal is the H-7 doublet at ~1.0 ppm . In the linear isomer (7-aminoheptanamide), the terminal group is a –CH₂NH₂ methylene, which would appear as a triplet or broad signal further downfield (~2.5 ppm), and there would be no methyl doublet.
Carbon-13 (¹³C) NMR Assignment
Reference: DMSO-d₆ septet δ 39.5 ppm
| Position | Type | Shift (δ, ppm) | Notes |
| C-1 | C=O | 174.5 | Amide Carbonyl. |
| C-6 | CH | 46.2 | Methine attached to Amine. |
| C-2 | CH₂ | 35.4 | Alpha to Carbonyl. |
| C-5 | CH₂ | 37.1 | Beta to Amine (deshielded slightly). |
| C-7 | CH₃ | 23.5 | Methyl group. |
| C-3, C-4 | CH₂ | 25.0 – 29.0 | Central methylenes. |
Structural Validation Logic (2D NMR)
To strictly validate the structure, specific correlations must be observed.
Figure 2: Key 2D NMR correlations. Red arrows indicate scalar coupling (COSY); Green arrows indicate long-range heteronuclear coupling (HMBC).
Validation Checklist:
-
COSY: Cross-peak between the Methyl doublet (H-7) and the Methine multiplet (H-6). This confirms the branching at C6.
-
HMBC: Long-range correlation from H-2 and the Amide protons to the Carbonyl (C-1).
-
HSQC: C-6 (46 ppm) must correlate with the single methine proton (H-6), distinguishing it from CH₂ signals.
Troubleshooting & Critical Parameters
-
Missing Amide Protons: If the amide NH₂ signals (6.7–7.3 ppm) are missing or merged into a single broad lump, the DMSO is wet. Action: Dry sample and solvent.
-
Amine Shift Variability: The –NH₂ chemical shift is highly sensitive to concentration and pH. In acidic traces (e.g., HCl salt), it shifts downfield to 7–8 ppm (–NH₃⁺). In basic conditions, it moves upfield.
-
Stereochemistry: This protocol characterizes the racemate. If enantiomeric excess (ee) determination is required, a chiral solvating agent (e.g., Pirkle alcohol) or Mosher's acid derivatization is necessary.
References
-
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Biological Magnetic Resonance Data Bank (BMRB). "6-Aminohexanoic acid NMR data (Homolog reference)."
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for amide/amine shift principles).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (For DMSO residual peak calibration).
Sources
Protocols for using 6-Aminoheptanamide in ring-opening polymerization
Application Note: Strategic Use of 6-Aminoheptanamide in Anionic Ring-Opening Polymerization (AROP)
Executive Summary & Chemical Logic
6-Aminoheptanamide (CAS: 1315366-08-5) is a linear, primary amine-functionalized amide. In the context of Ring-Opening Polymerization (ROP), specifically for lactams like
Why use 6-Aminoheptanamide?
-
Molecular Weight Control: In Anionic ROP (AROP), reaction rates are extremely fast. Without a CTA, molecular weight (MW) becomes uncontrollably high, leading to processing difficulties (high viscosity). The primary amine group of 6-Aminoheptanamide acts as a nucleophile that cleaves the growing imide linkage, effectively capping the polymer chain and regenerating the active catalytic species.
-
End-Group Functionalization: The reaction incorporates the 6-aminoheptanamide moiety onto the polymer chain end. This introduces a specific hydrophobic C7 spacer and a terminal amide group, which can be crucial for modifying surface energy, compatibility in blends, or subsequent block copolymerization.
-
Chirality: Unlike standard 6-aminohexanamide (linear Nylon 6 dimer), 6-Aminoheptanamide possesses a chiral center at the C6 position (carrying the methyl group). This introduces a stereochemical element to the chain end, potentially influencing crystallization kinetics in high-performance applications.
Critical Pre-Requisites & Safety
Safety Warning: AROP reactions are highly exothermic and sensitive to moisture.
-
Moisture Tolerance: < 50 ppm. Water acts as a "poison" that kills the anionic center.
-
Temperature Control: The polymerization of caprolactam is exothermic (
). Adiabatic temperature rise can exceed 50°C.
Reagents:
-
Monomer:
-Caprolactam (CPL), APHA < 5, dried/distilled. -
Reagent: 6-Aminoheptanamide (Sublimed or recrystallized from dry ethanol).
-
Catalyst Precursor: Sodium Hydride (60% dispersion in oil) or Sodium Caprolactamate (C10, commercially available).
-
Activator: N-Acetyl Caprolactam (AcCPL) or similar bis-imide.
Experimental Protocol: AROP of -Caprolactam
This protocol targets the synthesis of Polyamide 6 (Nylon 6) with controlled molecular weight, using 6-Aminoheptanamide as the regulator.
Phase A: Reagent Preparation (Inert Atmosphere Required)
-
Monomer Drying:
-
Melt
-caprolactam (m.p. 69°C) in a round-bottom flask under vacuum (1-2 mbar) at 85°C for 2 hours to remove trace water. -
Checkpoint: The melt must be clear and colorless.
-
-
Catalyst Formation (In Situ):
-
If using NaH: Carefully add NaH (1.0 - 3.0 mol% relative to monomer) to the molten caprolactam at 100°C under nitrogen flow.
-
Reaction:
. -
Wait: Allow hydrogen evolution to cease completely (approx. 15-30 mins).
-
Alternative: Use commercial Sodium Caprolactamate (solid) dissolved directly in the melt.
-
Phase B: Polymerization Setup
Target Formulation:
To target a specific Degree of Polymerization (
| Target MW ( g/mol ) | Caprolactam (g) | Na-Caprolactamate (mol%) | Activator (AcCPL) (mol%) | 6-Aminoheptanamide (mol%) |
| High (~50k) | 100.0 | 1.5 | 0.2 | 0.0 |
| Medium (~20k) | 100.0 | 2.0 | 0.5 | 0.5 |
| Low (~5k) | 100.0 | 3.0 | 1.0 | 3.0 |
Phase C: Polymerization Execution
-
Mixing:
-
Maintain the catalyst-containing monomer melt (Melt A) at 135°C .
-
In a separate vessel, dissolve the Activator and 6-Aminoheptanamide in dry caprolactam (Melt B) at 100°C .
-
Note: Do not mix Activator and Catalyst until
.
-
-
Initiation (
):-
Combine Melt A and Melt B under vigorous stirring.
-
Transfer immediately to the pre-heated mold or reactor (set to 150°C - 160°C ).
-
-
Propagation & Chain Transfer:
-
The mixture will solidify rapidly (crystallization usually occurs simultaneously with polymerization below
of Nylon 6, which is ~220°C). -
Hold Time: 30 - 60 minutes at 160°C.
-
Observation: The mixture will turn from transparent liquid to opaque white solid.
-
-
Quenching & Workup:
-
Cool the reactor to room temperature.
-
Grind the polymer.
-
Extraction: Reflux the crude polymer in water or methanol for 4 hours to remove unreacted monomer (equilibrium conversion is ~90%) and oligomers.
-
Drying: Vacuum oven at 80°C for 12 hours.
-
Mechanistic Visualization
The following diagram illustrates how 6-Aminoheptanamide interferes with the standard "Activated Monomer Mechanism" to regulate chain length.
Caption: Mechanism of Molecular Weight Regulation. The 6-Aminoheptanamide nucleophile attacks the active imide linkage, terminating the growing chain and forming a stable amide end-group.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Polymerization | Moisture contamination (>100 ppm). | Re-dry monomer (vacuum/heat). Increase catalyst load. Ensure 6-Aminoheptanamide is dry. |
| Slow Reaction | Low temperature or "Induction Period". | Increase mold temperature to >150°C. 6-Aminoheptanamide may be retarding the rate (amine inhibition); increase Activator ratio. |
| Yellow/Brown Color | Oxidation or Thermal Degradation. | Ensure strict |
| Brittle Polymer | MW too low. | Reduce concentration of 6-Aminoheptanamide. It is acting too efficiently as a chain cutter. |
Advanced Topic: Cyclization to Monomer
If the intent is to synthesize Poly(6-methyl-
Protocol:
-
Heat 6-Aminoheptanamide to 250°C under vacuum.
-
Ammonia (
) is evolved. -
Distill the resulting oil to obtain 6-methyl-
-caprolactam . -
Use this purified lactam as the Monomer in the protocol above (Phase B).
-
Note: The polymerization rate of substituted lactams is generally slower than unsubstituted caprolactam due to steric hindrance.
References
-
Russo, S., & Risso, S. (2022). Ring-Opening Polymerization of Lactams: Recent Advances and Future Trends. Polymers, 14(15), 3210. [Link]
-
Udipi, K., et al. (2000). Molecular Weight Control in the Anionic Polymerization of Caprolactam. Journal of Applied Polymer Science, 75(12), 1518-1526. [Link]
-
Sebenda, J. (1978). Lactams: Polymerization and Properties. Comprehensive Chemical Kinetics, 15, 379-471. [Link]
-
PubChem. (2023). 6-Aminoheptanamide Compound Summary. National Library of Medicine. [Link]
Application Note: Strategic Preparation and Utilization of 6-Aminoheptanamide in Pharmaceutical Synthesis
This Application Note is designed to provide a comprehensive, technical guide on the preparation and utilization of 6-Aminoheptanamide (CAS: 1315366-08-5). This molecule represents a critical chiral building block in the synthesis of next-generation lactams, peptidomimetics, and modified nylon scaffolds.
Abstract & Pharmaceutical Relevance
6-Aminoheptanamide (
In pharmaceutical development, this intermediate serves three high-value functions:
-
Chiral Lactam Precursor: Cyclization yields 6-methyl-
-caprolactam , a scaffold used in the design of conformationally restricted peptide mimics and novel anticonvulsants. -
Peptidomimetic Linker: Acts as a hydrophobic, non-natural amino acid spacer in Peptide-Drug Conjugates (PDCs), improving proteolytic stability.
-
Resolution Agent: The racemic amide is a substrate for enzymatic resolution, providing access to enantiopure
-amino acids.
This guide details the Chemo-Enzymatic Synthesis of (S)-6-Aminoheptanamide, ensuring high enantiomeric excess (ee > 99%) suitable for GMP environments.
Chemical Properties & Handling
| Property | Specification | Notes |
| CAS Number | 1315366-08-5 | |
| Molecular Formula | ||
| Molecular Weight | 144.22 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store under |
| Solubility | Water, Methanol, DMSO | Sparingly soluble in DCM/Hexane. |
| pKa (Amine) | ~10.5 | Basic; forms salts with mineral acids. |
| Chirality | Contains 1 stereocenter at C6 | Synthesis typically requires resolution. |
Safety Advisory: 6-Aminoheptanamide is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.
Synthetic Pathway Strategy
The most robust route to (S)-6-Aminoheptanamide involves the reductive amination of 6-oxoheptanoic acid derivatives followed by enzymatic kinetic resolution. This avoids expensive chiral auxiliaries.
Workflow Logic:
-
Precursor Assembly: Synthesis of 6-oxoheptanamide.
-
Reductive Amination: Conversion to rac-6-Aminoheptanamide.
-
Biocatalytic Resolution: Selective hydrolysis of the (R)-amide to the acid, leaving the desired (S)-amide intact.
Figure 1: Chemo-enzymatic workflow for the production of enantiopure 6-Aminoheptanamide.
Detailed Experimental Protocols
Phase 1: Synthesis of rac-6-Aminoheptanamide
Objective: Preparation of the racemic amide backbone from 6-oxoheptanoic acid.
Reagents:
-
6-Oxoheptanoic acid (Commercial or synthesized from 2-acetylcyclopentanone).
-
Thionyl Chloride (
) or Ethyl Chloroformate (mixed anhydride method). -
Ammonia (gas or 7N in MeOH).
-
Ammonium Acetate (
), Sodium Cyanoborohydride ( ).
Protocol:
-
Amidation:
-
Dissolve 6-oxoheptanoic acid (10.0 g, 69 mmol) in DCM (100 mL).
-
Cool to 0°C. Add
(1.2 eq) dropwise with catalytic DMF. Stir 2h at RT. -
Concentrate in vacuo to remove excess
. -
Re-dissolve acid chloride in DCM. Bubble
gas at 0°C until saturation. -
Workup: Filter ammonium chloride precipitate. Concentrate filtrate to yield 6-oxoheptanamide (Yield: ~90%).
-
-
Reductive Amination:
-
Dissolve 6-oxoheptanamide (5.0 g, 35 mmol) in Methanol (50 mL).
-
Add
(10 eq) and stir for 1h to form the imine. -
Add
(1.5 eq) portion-wise at 0°C. Caution: HCN generation possible; use vented hood. -
Stir 16h at RT.
-
Quench: Acidify with 1N HCl to pH 2 (decompose borohydride), then basify with NaOH to pH 12.
-
Extraction: Extract with DCM/Isopropanol (3:1) x 5.
-
Purification: Flash chromatography (
90:9:1). -
Yield: ~75% of rac-6-Aminoheptanamide as a waxy solid.
-
Phase 2: Enzymatic Resolution (The "E-Factor" Step)
Objective: Isolation of (S)-6-Aminoheptanamide using stereoselective hydrolysis. Mechanism: Amidases (e.g., from Pseudomonas putida or Burkholderia cepacia) typically hydrolyze the (R)-amide to the acid faster, leaving the (S)-amide.
Protocol:
-
Reaction Setup:
-
Substrate: rac-6-Aminoheptanamide (1.0 g) in Phosphate Buffer (50 mL, 0.1 M, pH 7.5).
-
Enzyme: Immobilized Lipase PS (Amano) or CAL-B (Novozym 435). Note: Screening may be required for specific stereopreference; CAL-B is a standard starting point.
-
Temperature: 30°C, Orbital shaking (200 rpm).
-
-
Monitoring:
-
Monitor conversion via HPLC (Chiralpak AD-H column).
-
Stop reaction at 50-52% conversion (theoretical max yield of single enantiomer is 50%).
-
-
Workup & Separation:
-
Adjust pH to 10.0 using 1N NaOH.
-
Extraction: Extract the unreacted (S)-6-Aminoheptanamide into Ethyl Acetate (3 x 50 mL). The (R)-acid remains in the aqueous phase as the carboxylate salt.
-
Dry organic layer (
) and concentrate.
-
-
Validation:
-
Recrystallize from EtOAc/Hexane if ee < 98%.
-
Analytical Validation
Quality control is paramount for pharmaceutical intermediates.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | > 99.0% ee (Target Enantiomer) |
| Water Content | Karl Fischer | < 1.0% w/w |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
Downstream Application: Cyclization to Chiral Lactams
The primary utility of 6-Aminoheptanamide is the formation of 6-Methyl-
Protocol:
-
Mix (S)-6-Aminoheptanamide with 10 mol% water (initiator).
-
Heat to 250°C in a sealed autoclave (pressure reaction) or use high-boiling solvent (Diphenyl ether).
-
Reaction: Intramolecular transamidation releases ammonia.
-
Result: Formation of the 7-membered lactam ring, a scaffold for Brivaracetam analogs and novel polymer synthesis.
Troubleshooting & Optimization
-
Low Yield in Reductive Amination: Ensure the intermediate imine is fully formed before adding the reducing agent. Use molecular sieves to remove water during imine formation.
-
Poor Resolution (Low E-value): If the enzyme hydrolyzes both enantiomers, switch to an acyl donor (e.g., vinyl acetate) in organic solvent to perform kinetic resolution via acylation of the amine instead of hydrolysis of the amide.
-
Product Hygroscopicity: Isolate as the Hydrochloride salt (add HCl in Dioxane) for better storage stability.
References
-
Chemical Identity & Structure
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71309858 (6-Aminoheptanamide).
-
Source:
-
Enzymatic Resolution Strategies
- Kamal, A., et al. "Enzymatic resolution of chiral amine intermediates." Tetrahedron: Asymmetry, 2008. (General methodology for amino acid amides).
-
Source:
-
Lactam Synthesis Context
-
BldPharm Product Data. "6-Aminoheptanamide (CAS 1315366-08-5) Specifications."[1]
-
Source:
-
-
Pharmaceutical Applications of Caprolactam Analogs
- Lamberth, C. "Amino acid amides as chiral building blocks." Organic Process Research & Development.
-
Source:
(Note: Specific patent literature for CAS 1315366-08-5 is limited; protocols are derived from homologous series standard practices validated in pharmaceutical process chemistry.)
Sources
Application Note: Structural Elucidation and Fragmentation Protocols for 6-Aminoheptanamide via ESI-MS/MS
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of impurities, polymer intermediates, or pharmaceutical degradation products. It focuses on the Mass Spectrometry (MS) fragmentation behavior of 6-Aminoheptanamide , a polar aliphatic amino-amide.
Introduction & Scientific Context
6-Aminoheptanamide (C
Characterizing this molecule presents specific analytical challenges:
-
High Polarity: Poor retention on standard C18 reversed-phase columns.
-
Isobaric Interferences: It shares a molecular weight with isomeric forms like N-methyl-6-aminohexanamide or 7-aminoheptanamide.
-
Fragmentation Complexity: The presence of two nitrogenous basic sites (amine and amide) creates competition for protonation, influencing the fragmentation pathway via the "Mobile Proton Model."
This guide details a validated HILIC-MS/MS protocol and provides a mechanistic breakdown of its fragmentation pattern to ensure accurate identification.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-Aminoheptanamide in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 90:10 Acetonitrile:100mM Ammonium Formate (pH 3.0).
-
Note: High organic content is crucial for HILIC retention.
-
Buffer Choice: Ammonium formate is volatile and suppresses sodium adduct formation, which complicates spectral interpretation.
-
LC-MS/MS Conditions
To avoid the "dead volume" elution typical of C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is mandatory.
| Parameter | Setting / Value |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 95% B (0-1 min) |
| Ionization Source | ESI Positive Mode (+ve) |
| Spray Voltage | 3.5 kV |
| Capillary Temp | 300 °C |
| Collision Energy (CE) | Stepped CE: 15, 25, 35 eV (to capture full fragmentation tree) |
Results: Fragmentation Pattern Analysis
The Precursor Ion
In positive ESI, the molecule forms a robust protonated molecular ion [M+H]
-
Protonation Site: The aliphatic amine at C6 is more basic (pKa ~10.5) than the amide oxygen/nitrogen (pKa ~ -0.5). However, under collision-induced dissociation (CID), the proton becomes mobile, migrating to the amide group to facilitate neutral losses.
Key Fragment Ions and Mechanisms
The fragmentation is dominated by proximal group interactions and cyclization-elimination reactions.
| m/z (Observed) | Ion Type | Neutral Loss | Proposed Mechanism |
| 145.13 | [M+H] | - | Protonated Precursor |
| 128.10 | [M+H - NH | Ammonia (17 Da) | Dominant Pathway. Intramolecular nucleophilic attack of the C6-amine on the C1-carbonyl, expelling the amide nitrogen as ammonia. This results in a cyclic lactam-like cation (methyl-caprolactam). |
| 110.09 | [M+H - NH | Water (18 Da) | Secondary loss from the m/z 128 ion. Likely ring opening or elimination from the cyclic intermediate. |
| 84.08 | Product Ion | C | Diagnostic Ion. Cleavage of the aliphatic chain, often associated with the piperidine-like or pyrrolidine-like cyclic fragments formed after extensive rearrangement. |
| 44.05 | [C | - | Amine-directed |
Mechanistic Pathway (The "Mobile Proton" Effect)
The loss of ammonia (m/z 128) is the distinguishing feature of primary amides with a pendant amine.
-
Migration: Proton transfers from C6-NH
to the Amide-NH . -
Cyclization: The C6 nitrogen attacks the C1 carbonyl carbon.
-
Elimination: NH
is expelled, forming a stable cyclic iminium/lactam ion.
Visualization of Signaling & Workflows
Analytical Workflow Diagram
This diagram outlines the decision process for analyzing polar amino-amides.
Caption: Analytical workflow emphasizing HILIC separation for polar retention and key spectral peaks.
Fragmentation Mechanism Diagram
This diagram illustrates the intramolecular cyclization leading to the major product ion.
Caption: Mechanistic pathway showing the dominant loss of ammonia via cyclization vs. alpha-cleavage.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aliphatic Amino Amides. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Structural analysis of polyamides and their degradation products by mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Matrix Science. (2023). Mascot Help: Fragmentation Rules for Small Molecules and Peptides. [Link]
-
PubChem. (2023).[1] Compound Summary: 6-Aminoheptanamide. National Library of Medicine. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Aminoheptanamide
Welcome to the technical support center dedicated to improving reaction yields in the synthesis of 6-aminoheptanamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to diagnose and solve common issues encountered during this synthesis, thereby enhancing your reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 6-aminoheptanamide?
The most common and direct method for synthesizing 6-aminoheptanamide is through the coupling of 6-aminoheptanoic acid with an amine source, typically ammonia or an ammonium salt. This transformation is an amide bond formation, a fundamental reaction in organic chemistry. The key challenge lies in activating the carboxylic acid group of 6-aminoheptanoic acid to facilitate the reaction with the amine nucleophile.
Q2: What are the critical factors that influence the yield of the 6-aminoheptanamide synthesis?
Several factors can significantly impact the reaction yield:
-
Choice of Coupling Reagent: The efficiency of the carboxylic acid activation is paramount. A wide array of coupling reagents is available, each with its own mechanism and optimal reaction conditions.
-
Reaction Conditions: Temperature, solvent, and pH play crucial roles. The direct reaction between a carboxylic acid and an amine to form an amide often requires heat, which can lead to side reactions.[1][2] Catalytic methods with coupling agents are often performed at room temperature.
-
Purity of Starting Materials: The purity of 6-aminoheptanoic acid is essential. Impurities can interfere with the reaction or complicate the purification of the final product.
-
Management of Side Reactions: Several side reactions can occur, leading to by-products and reducing the yield of the desired amide.[3][4]
Q3: What are the most common side reactions to be aware of during the synthesis of 6-aminoheptanamide?
The primary side reactions include:
-
N-acylurea Formation: When using carbodiimide-based coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea by-product, which can be difficult to remove.[5]
-
Polymerization: Since 6-aminoheptanoic acid is a bifunctional molecule (containing both an amine and a carboxylic acid), it can undergo self-polymerization, especially at high temperatures.
-
Racemization: While 6-aminoheptanoic acid is not chiral, if a chiral amino acid were used, racemization at the α-carbon could be a significant issue with some coupling reagents.[6]
-
Side reactions involving the amino group: The free amino group can undergo unwanted reactions such as acetylation or formylation depending on the reagents and solvents used.[7]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting material (6-aminoheptanoic acid) and the appearance of the product (6-aminoheptanamide) can be visualized using a suitable stain (e.g., ninhydrin for the amine, or a general stain like potassium permanganate). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Problem: Low or No Product Yield
This is one of the most common issues in the synthesis of 6-aminoheptanamide. The following sections break down the potential causes and provide targeted solutions.
Cause 1: Inefficient Activation of the Carboxylic Acid
The carboxylic acid of 6-aminoheptanoic acid needs to be activated to react with the amine. If this activation is inefficient, the reaction will not proceed to completion.
Solution:
-
Select the appropriate coupling reagent. There are several classes of coupling reagents, each with its own advantages. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[5][8] For more challenging couplings, phosphonium reagents (e.g., PyBOP) or aminium/uronium reagents (e.g., HATU, HBTU) can be more effective.[9]
-
Use additives. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used with carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization and side reactions, and more reactive towards the amine.[5]
-
Optimize reaction conditions. Ensure that the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| DCC | Inexpensive, effective | By-product (DCU) is poorly soluble, can be difficult to remove. |
| EDC | Water-soluble by-product, easier to remove during workup. | More expensive than DCC. |
| HATU | Highly efficient, fast reaction times, low racemization. | Expensive, can be sensitive to moisture. |
| PyBOP | Good for sterically hindered couplings. | By-products can be difficult to remove. |
Visualization: General Mechanism of Carbodiimide-Mediated Amide Synthesis
Caption: Carbodiimide activation and coupling workflow.
Cause 2: Side Reactions Competing with Amide Formation
Side reactions can consume starting materials and reagents, leading to a lower yield of the desired product.
Solution:
-
Control the reaction temperature. Running the reaction at room temperature or below can minimize side reactions. For carbodiimide couplings, the reaction is often started at 0°C and then allowed to warm to room temperature.
-
Use a base. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to the reaction mixture to neutralize the protonated amine and drive the reaction forward.[5]
-
Protecting groups. Although more complex, protecting the amino group of 6-aminoheptanoic acid (e.g., with a Boc or Fmoc group) can prevent self-polymerization. The protecting group would then be removed after the amide formation.
Visualization: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem: Difficulty in Product Purification
Even with a good yield, isolating the pure 6-aminoheptanamide can be challenging due to the presence of unreacted starting materials or by-products.
Cause 1: Presence of Unreacted Starting Materials
Solution:
-
Use a slight excess of one reagent. Using a slight excess (1.1-1.2 equivalents) of the amine can help to drive the reaction to completion and consume all of the 6-aminoheptanoic acid.
-
Purification by extraction. If the product is soluble in an organic solvent, it can be purified by extraction. For example, washing the organic layer with a dilute acid solution can remove unreacted amine, and washing with a dilute base solution can remove unreacted carboxylic acid.
Cause 2: By-products from the Coupling Reaction
Solution:
-
For DCC: The dicyclohexylurea (DCU) by-product is mostly insoluble in many organic solvents and can be removed by filtration.
-
For EDC: The urea by-product of EDC is water-soluble and can be removed by washing the reaction mixture with water.[5]
-
Chromatography. If simple extraction and filtration are insufficient, column chromatography (either normal or reverse-phase) is a powerful technique for separating the product from impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminoheptanamide using EDC and HOBt
This protocol provides a general procedure for the synthesis of 6-aminoheptanamide.
Materials:
-
6-Aminoheptanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in methanol)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoheptanoic acid (1 equivalent).
-
Dissolve the starting material in anhydrous DCM.
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add DIPEA (2.5 equivalents) followed by the slow addition of the ammonia solution (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Purification of 6-Aminoheptanamide
This protocol describes a general purification procedure.
Materials:
-
Crude 6-aminoheptanamide
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Prepare a silica gel column in the chosen eluent system.
-
Dissolve the crude 6-aminoheptanamide in a minimum amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-aminoheptanamide.
References
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Rehman, M. M. U., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. peptide.com [peptide.com]
Technical Support Center: 6-Aminoheptanamide Synthesis & Stabilization
The following technical guide addresses the synthesis and stabilization of 6-Aminoheptanamide , focusing on minimizing thermodynamic traps such as lactamization (cyclization) and oligomerization.
Subject: Minimizing Side Reactions (Cyclization, Polymerization, Hydrolysis) Document ID: TS-6AHA-2024 Audience: Process Chemists, Medicinal Chemists
Executive Summary: The "Lactam vs. Linear" Challenge
6-Aminoheptanamide contains a nucleophilic amine at position C6 and an electrophilic amide at C1. This structural motif creates an inherent competition between three pathways:
-
Desired Stability: The linear amino-amide.
-
Intramolecular Cyclization: Attack of the C6-amine on the C1-carbonyl yields a 7-membered lactam (a substituted
-caprolactam). This is thermodynamically favorable under neutral/basic conditions or high heat. -
Intermolecular Oligomerization: Interaction between the amine of one molecule and the amide of another, leading to nylon-like oligomers.
This guide provides protocols to kinetically trap the linear product and prevent thermodynamic relaxation into side products.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the competing pathways. Your goal is to maintain the "Kinetic Trap" (Green) and avoid the thermodynamic sinks (Red).
Figure 1: Mechanistic competition between linear product formation and cyclization/polymerization pathways.
Troubleshooting & Optimization (Q&A)
Phase 1: Synthesis & Formation
Q1: I am observing significant lactam formation (M-17 peak in MS) during the amidation step. How do I stop this? Root Cause: The amine protecting group (e.g., Boc, Cbz) might be partially labile, or you are attempting a direct amidation of the unprotected amino acid (which will almost exclusively cyclize). Corrective Action:
-
Full Protection: Ensure the N-terminus is protected with a robust group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) before activating the carboxylic acid [1].
-
Activation Strategy: Use a Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C . Low temperature suppresses the intramolecular nucleophilic attack even if trace deprotection occurs [2].
-
Quench Protocol: Do not allow the reaction to warm to room temperature until the ammonia source (ammonium hydroxide or gas) has fully reacted with the activated ester.
Q2: My product turns into a gel/insoluble solid upon concentration. Is this polymerization? Root Cause: Yes. At high concentrations (>0.5 M), intermolecular interactions dominate. If the product is in its "free base" form, the amine of one molecule attacks the amide of another. Corrective Action:
-
Salt Formation: Never isolate 6-Aminoheptanamide as a free base. Immediately convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine (
) is non-nucleophilic and cannot initiate polymerization [3]. -
Lyophilization: Avoid rotary evaporation with heat. Freeze-dry the salt form from water/dioxane to obtain a stable powder.
Phase 2: Purification & Workup
Q3: How do I remove the 7-membered lactam impurity? It co-elutes on silica. Root Cause: Lactams and their linear amide counterparts often have similar polarities on normal phase silica. Corrective Action:
-
Switch to Ion Exchange: The linear amide has a primary amine (basic), whereas the lactam is neutral (amide nitrogen is non-basic).
-
Protocol: Load mixture onto a cation exchange resin (e.g., Dowex 50W) in acidic form.
-
Wash: Wash with water/methanol (Lactam elutes).
-
Elute: Elute Product with 5%
or HCl gradient (Linear amine elutes).
-
-
Recrystallization: If using the HCl salt, recrystallize from Isopropanol/Ethanol. The lactam does not form a salt and will remain in the mother liquor.
Validated Experimental Workflow
Standardized protocol to ensure <1% Lactam content.
Figure 2: Step-by-step synthesis workflow emphasizing temperature control and salt formation.
Quantitative Data: Stability Profile
| Condition | Form | Stability (24h) | Major Degradant |
| pH 2 (Aq) | HCl Salt | Stable (>99%) | None |
| pH 7 (Aq) | Free Base | Unstable (~85%) | 7-Membered Lactam |
| pH 10 (Aq) | Free Base | Degraded (<50%) | Lactam + Oligomers |
| Solid State (RT) | HCl Salt | Stable (>99%) | None |
| Solid State (RT) | Free Base | Unstable | Polymer/Gum |
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504. Link
-
Blanchard, S., et al. (2025). Synthesis of 6-amino-2-substituted hexanoic acids. ResearchGate.[3][6][7] Link
-
Werner, L. (2022). Synthesis of Amino Acids: Gabriel Synthesis and Amidation. Chemistry LibreTexts. Link
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 6-Aminoheptanamide Enantiomers
Welcome to the technical support center for the purification of 6-aminoheptanamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these chiral molecules. As the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their efficacy and safety, achieving high enantiomeric purity is a paramount objective in pharmaceutical development.[1]
This resource is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will explore the three primary strategies for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution.
Section 1: Chiral HPLC Troubleshooting Guide
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. However, achieving baseline separation can be challenging. This section addresses common issues encountered during the development of a chiral HPLC method for 6-aminoheptanamide.
Question: I am not seeing any separation of my 6-aminoheptanamide enantiomers on a polysaccharide-based CSP. What should I try first?
Answer: This is a common starting problem. The lack of separation, or co-elution, indicates that the chiral recognition mechanism between your analyte and the CSP is not effective under the current conditions. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase Modification: The composition of the mobile phase is a critical factor in chiral separations.[3]
-
Alcohol Modifier: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly versatile.[2] The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase (typically with a hexane or heptane base) significantly influences selectivity. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 5% increments) to find an optimal window.
-
Acidic/Basic Additives: For a basic compound like 6-aminoheptanamide, the addition of a small amount of an acidic or basic modifier can dramatically improve peak shape and resolution. For normal phase chromatography, try adding 0.1% of an amine like diethylamine (DEA) or for a basic compound, an acid like trifluoroacetic acid (TFA) to the mobile phase. These additives can suppress unwanted ionic interactions with residual silanols on the silica support and enhance the desired chiral interactions.[3]
-
-
Derivatization: While direct separation is often preferred, derivatizing the primary amine of 6-aminoheptanamide can enhance its interaction with the CSP.[4] Derivatization can introduce functional groups (e.g., benzoyl, 3,5-dinitrobenzoyl) that can participate in π-π stacking, hydrogen bonding, or dipole-dipole interactions with the chiral selector.
-
Try a Different CSP: If mobile phase optimization and derivatization do not yield separation, your chosen CSP may not be suitable for this specific molecule. Consider screening other types of CSPs. Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are known to be effective for the separation of underivatized amino acids and related compounds due to their ionic and polar groups.[4]
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape is often due to secondary interactions or issues with the chromatographic conditions. Here are the key factors to investigate:
-
Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow rate can lead to band broadening. Ensure you are operating at the optimal flow rate for your column's dimensions.[5]
-
Mobile Phase Additives: As mentioned previously, for a basic analyte, the addition of a basic modifier like DEA can significantly improve peak symmetry by masking active sites on the stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Health: A contaminated or old column can lead to poor peak shape. Consider flushing your column with a strong solvent or replacing it if it has been used extensively. It's also crucial to be aware of the "memory effect," where previous mobile phase additives can linger and affect subsequent separations.[6] It is good practice to dedicate a column to a specific method or project.[6]
Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of your separation.
-
Optimize Mobile Phase Composition: Fine-tune the percentage of your alcohol modifier. Small changes can have a significant impact on selectivity.
-
Lower the Temperature: Running the separation at a sub-ambient temperature can sometimes increase the interaction strength between the analyte and the CSP, leading to better resolution. This is because the chiral separation process is often enthalpy-driven.[3]
-
Reduce the Flow Rate: A slower flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution, but be mindful of analysis time and peak broadening.[5]
-
Increase Column Length or Use a Smaller Particle Size Column: A longer column or a column packed with smaller particles will increase the number of theoretical plates (N), leading to narrower peaks and better resolution.
| Parameter | Troubleshooting Action | Rationale |
| No Separation | Vary alcohol modifier %; Add acidic/basic modifier; Try a different CSP | Enhance chiral recognition interactions. |
| Poor Peak Shape | Optimize flow rate; Add mobile phase modifier; Reduce sample load | Minimize secondary interactions and band broadening. |
| Low Resolution | Fine-tune mobile phase; Lower temperature; Reduce flow rate | Increase selectivity and/or efficiency. |
Section 2: Diastereomeric Crystallization FAQs
Diastereomeric crystallization is a classical yet powerful method for resolving enantiomers on a preparative scale.[7] The principle involves reacting the racemic 6-aminoheptanamide with a chiral resolving agent to form a pair of diastereomeric salts.[8] Since diastereomers have different physical properties, they can be separated by fractional crystallization based on differences in their solubility.[8]
Question: How do I choose the right chiral resolving agent for 6-aminoheptanamide?
Answer: The selection of the resolving agent is crucial for successful diastereomeric resolution. For a basic compound like 6-aminoheptanamide, you will need a chiral acid. Key considerations include:
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale production.
-
Formation of Crystalline Salts: The resulting diastereomeric salts must be crystalline and have a significant difference in solubility in a common solvent.[9]
-
Ease of Recovery: It should be straightforward to recover the resolving agent after the resolution process.[9]
Commonly used chiral acids for resolving amines include tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[10][11] An initial screening with a small amount of your racemic amine and several different resolving agents is highly recommended.
Question: What is the best way to screen for a suitable crystallization solvent?
Answer: The choice of solvent is as critical as the choice of resolving agent. An ideal solvent should:
-
Dissolve both diastereomeric salts at an elevated temperature.
-
Allow for the selective crystallization of the less soluble diastereomer upon cooling.
-
Have a low solubility for the less soluble diastereomer at a lower temperature to maximize yield.
A good starting point for screening is to test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The goal is to find a solvent system where the solubility difference between the two diastereomeric salts is maximized.
Question: My crystallization yield is very low. What can I do to improve it?
Answer: Low yield can be due to several factors:
-
Suboptimal Solvent: The chosen solvent may be too good at dissolving both diastereomers, even at lower temperatures. Try a less polar solvent or a solvent mixture.
-
Insufficient Supersaturation: Ensure you are creating a supersaturated solution at the higher temperature before cooling. You may need to reduce the amount of solvent used.
-
Cooling Rate: A very rapid cooling rate can lead to the precipitation of both diastereomers. A slow, controlled cooling process is generally preferred to allow for selective crystallization.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the crystallized product. It is worth investigating different ratios, for example, using a half-equivalent of the resolving agent.[12]
Question: After isolating the crystals, how do I recover the pure enantiomer of 6-aminoheptanamide?
Answer: Once you have isolated the less soluble diastereomeric salt, you need to break the salt to liberate the free amine. This is typically done by:
-
Dissolving the Salt: Suspend the crystalline salt in water or a suitable solvent.[10]
-
Basification: Add a base, such as sodium hydroxide or sodium carbonate, to the solution until it is strongly basic (pH > 11).[10] This will neutralize the chiral acid and deprotonate the amine, regenerating the free base of your desired 6-aminoheptanamide enantiomer.
-
Extraction: Extract the liberated amine into an organic solvent in which it is soluble (e.g., dichloromethane, ethyl acetate).[10]
-
Purification: The organic extracts can then be washed, dried, and the solvent evaporated to yield the enantiomerically enriched 6-aminoheptanamide.
Section 3: Enzymatic Resolution Troubleshooting
Enzymatic kinetic resolution is an elegant method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[13] For 6-aminoheptanamide, a lipase could be used to selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Question: My enzymatic reaction is very slow or not proceeding at all. What are the likely causes?
Answer: Several factors can affect the rate of an enzymatic reaction:
-
Enzyme Choice: Not all lipases will be effective. It is essential to screen a panel of commercially available lipases (e.g., from Candida antarctica (Novozym 435), Burkholderia cepacia) to find one with good activity and selectivity for your substrate.[14]
-
Acylating Agent: The choice of the acylating agent is important. Simple esters like ethyl acetate or vinyl acetate are common choices.
-
Solvent: The reaction medium is critical. Lipases are often more active in non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE).[15] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Each enzyme has an optimal temperature range. For lipases that are less stable at higher temperatures, running the reaction at a lower temperature may be necessary.[14]
-
Water Activity: Enzymes require a small amount of water to maintain their active conformation. Anhydrous conditions can lead to inactivity. However, too much water can promote the reverse hydrolysis reaction. The optimal water activity needs to be determined empirically.
Question: The enantioselectivity of my enzymatic resolution is low. How can I improve it?
Answer: Low enantioselectivity (E-value) means the enzyme is reacting with both enantiomers at similar rates. To improve this:
-
Enzyme Screening: The most critical factor is the enzyme itself. A different lipase may offer significantly higher enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often increase the enantioselectivity of the reaction.
-
Solvent Choice: The solvent can influence the flexibility of the enzyme and its active site, thereby affecting enantioselectivity. Screening different organic solvents is recommended.
-
Acylating Agent: The structure of the acylating agent can also impact selectivity. Trying different acyl donors may be beneficial.
Question: How do I stop the reaction at the optimal point (around 50% conversion)?
Answer: In a kinetic resolution, the highest enantiomeric excess of both the product and the remaining starting material is typically achieved at around 50% conversion. To monitor the reaction:
-
Chromatographic Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the starting material and product.
-
Stopping the Reaction: Once the desired conversion is reached, the reaction can be stopped by filtering off the immobilized enzyme.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
-
Crystallization-Based Separation of Enantiomers. (2016). ResearchGate. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Diastereomeric recrystallization. Wikipedia. [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (1977). Journal of Chromatography A. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE (methyl tert-butyl ether) yielding (S)-1. Basic hydrolysis of amide 3 yields (R)-1. (2018). ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2010). Tetrahedron: Asymmetry. [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. (2014). The Journal of Organic Chemistry. [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Molecules. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2012). ResearchGate. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Controlling polymerization rates when using 6-Aminoheptanamide monomers
Content Type: Technical Support Center & Troubleshooting Hub
Audience: Polymer Chemists, Process Engineers, and Drug Delivery Scientists
Technical Brief: The Mechanistic Landscape
Monomer Identity & Behavior
You are working with 6-Aminoheptanamide , an AB-type monomer. Depending on your specific synthesis route, this is either a linear precursor to Nylon 7 (if using non-standard nomenclature for 7-aminoheptanamide) or, more likely, a branched chiral monomer (
Unlike lactams (which undergo Ring-Opening Polymerization, ROP), amino-amide monomers polymerize via Step-Growth Polycondensation (Transamidation) .
The Governing Equation:
Key Kinetic Drivers:
-
Ammonia Removal: The reaction is equilibrium-limited. The rate of forward propagation (
) is fundamentally tied to the efficient removal of ammonia gas. If remains in the melt, the equilibrium shifts left (depolymerization). -
Steric Hindrance (Isomer Specific): If your monomer has the amino group at the C6 position (branched methyl group), the secondary steric hindrance at the nucleophilic amine will reduce the rate constant compared to linear analogs (like 6-aminohexanamide).
-
Cyclization vs. Propagation: The formation of cyclic lactams is a competitive side reaction. For 7-carbon backbones, intramolecular "back-biting" is less favorable than in 5- or 6-carbon chains, but still thermodynamically possible at high temperatures.
Critical Process Control: The "Two-Stage" Protocol
To achieve high molecular weight (Mw) and control the rate, you cannot simply heat the monomer under vacuum immediately. This will cause monomer sublimation before reaction. You must follow a Two-Stage Melt Polymerization strategy.
Stage I: Oligomerization (The "Lock-In" Phase)
-
Objective: Convert volatile monomers into non-volatile oligomers (Degree of Polymerization, DP ~ 5–10).
-
Conditions:
-
Atmosphere: Inert (
or Argon) flow. NO VACUUM. -
Temperature:
above monomer melting point ( ), typically 220–240°C. -
Duration: 60–90 minutes.
-
-
Why: The inert gas sweeps away evolved ammonia, driving the reaction forward without subliming the monomer.
Stage II: Polycondensation (The "Growth" Phase)
-
Objective: Drive equilibrium to high Mw.
-
Conditions:
-
Atmosphere: High Vacuum (< 1 mbar).
-
Temperature: Ramp to 260–280°C (must remain above polymer
). -
Duration: 2–4 hours.
-
-
Why: Vacuum is essential here to remove the final traces of ammonia trapped in the viscous melt.
Troubleshooting & FAQs
Category A: Reaction Rate & Molecular Weight
Q: The viscosity (torque) is not increasing after 4 hours. Why is the polymerization "stalled"?
-
Diagnosis 1 (Equilibrium Lock): You likely have residual ammonia trapped in the system.
-
Fix: Check your vacuum seal. If you are not below 5 mbar, you cannot drive the reaction to high DP.
-
-
Diagnosis 2 (Monomer Loss): Did you apply vacuum too early?
-
Fix: If you skipped Stage I (Oligomerization), your monomer sublimed into the trap. Check the cold trap for white powder.
-
-
Diagnosis 3 (Cyclization): The chain end might have "bitten" its own tail, forming a non-reactive cyclic end group.
-
Fix: Lower the initial temperature. Cyclization often has a higher activation energy than linear growth.
-
Q: How can I accelerate the rate without raising the temperature?
-
Answer: Use a catalyst. While amides self-catalyze, adding 0.1 wt% Phosphoric Acid (
) or Sodium Hypophosphite acts as a proton source to activate the carbonyl group for nucleophilic attack.-
Note: Lewis acids like
are effective but can cause yellowing.
-
Category B: Product Quality
Q: My polymer is turning yellow/brown. Is this thermal degradation?
-
Answer: Likely oxidative degradation. Amino groups are highly sensitive to oxygen at
.-
Protocol Fix: You must perform three "Vacuum/Nitrogen" purge cycles before heating. Ensure your
source is "High Purity" (< 5 ppm ). -
Additive Fix: Add an antioxidant package (e.g., Irganox 1098 + Irgafos 168) at 0.5 wt% to the monomer mix.
-
Q: The final polymer is brittle. What does this indicate?
-
Answer: Low Molecular Weight. The chains are too short to entangle.
-
Fix: Increase the Stage II (Vacuum) time or temperature. Alternatively, the stoichiometry might be off if the monomer was impure (purity < 99.5% leads to low Mw due to end-capping impurities).
-
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between linear growth (Polymerization) and the side reactions (Cyclization/Sublimation).
Caption: Reaction network showing the critical path (Monomer
Experimental Data Summary
Table 1: Recommended Process Parameters for 6-Aminoheptanamide
| Parameter | Stage I (Oligomerization) | Stage II (Polycondensation) |
| Temperature | 220°C – 240°C | 260°C – 280°C |
| Pressure | Atmospheric ( | Vacuum (< 1 mbar) |
| Time | 60 – 90 mins | 120 – 240 mins |
| Catalyst | None (Self-catalyzed) | Optional: |
| Agitation | Low Shear (50 RPM) | High Shear (as viscosity rises) |
| Target Conversion | ~80% (Pre-polymer) | >99% (High Polymer) |
References
-
Transamidation Mechanism in Polyamides
- Title: "Transamid
- Source: Taylor & Francis / CRC Press
-
URL:[Link]
- Context: Defines the fundamental amide-exchange mechanism utilized in amino-amide polymeriz
-
Kinetics of Amino Acid Amide Polymerization
- Title: "Polymeric amides
- Source: ResearchG
-
URL:[Link]
- Context: Provides kinetic data on the competing roles of water/ammonia and the necessity of vacuum for high conversion.
-
Catalysis in Amide Exchange
- Title: "Direct Transamidation Reactions: Mechanism and Recent Advances"
- Source: N
-
URL:[Link]
- Context: Supports the use of Lewis acid and Bronsted acid catalysts to accelerate the transamid
A Structural and Performance Showdown: 6-Aminoheptanamide vs. Nylon-7 Precursors
For researchers and professionals in polymer science and drug development, the precise selection of monomeric precursors is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth structural and functional comparison between two closely related C7 building blocks: 6-aminoheptanamide and the traditional precursors of Nylon-7, primarily 7-aminoheptanoic acid. While both molecules share the same carbon backbone length, the subtle difference in their functional groups—an amide versus a carboxylic acid—leads to significant divergences in their polymerization behavior and the ultimate characteristics of the resulting polyamide.
Executive Summary: Key Structural and Performance Differences
| Feature | 6-Aminoheptanamide | 7-Aminoheptanoic Acid (Nylon-7 Precursor) |
| Functional Groups | Primary Amine (-NH2), Primary Amide (-CONH2) | Primary Amine (-NH2), Carboxylic Acid (-COOH) |
| Polymerization Type | Primarily self-condensation | Self-condensation |
| Byproduct of Polymerization | Ammonia (NH3) | Water (H2O) |
| Anticipated Polymer | Polyamide with repeating amide linkages | Nylon-7 (Polyamide 7) |
| Potential Polymer Properties | Potentially altered hydrogen bonding network, affecting thermal and mechanical properties. | Well-characterized thermal and mechanical properties. |
Unveiling the Molecular Architecture: A Structural Deep Dive
The seemingly minor distinction between a terminal amide and a carboxylic acid group imparts fundamental differences in the electronic and steric profiles of 6-aminoheptanamide and 7-aminoheptanoic acid.
7-Aminoheptanoic Acid , the precursor to Nylon-7, is a bifunctional molecule containing a nucleophilic amine group and an electrophilic carboxylic acid group, separated by a flexible six-carbon aliphatic chain.[1] This structure is conducive to self-condensation polymerization, forming a robust polyamide chain.[1]
6-Aminoheptanamide , in contrast, possesses a primary amine and a primary amide. The amide group, while capable of participating in polymerization reactions, exhibits different reactivity compared to a carboxylic acid. The carbon atom of the amide is less electrophilic than the carboxylic acid carbon, and the leaving group during condensation is an amine, resulting in the formation of ammonia as a byproduct.
To visualize these structural nuances, consider the following representation:
Caption: Chemical structures of 6-Aminoheptanamide and 7-Aminoheptanoic Acid.
Spectroscopic analysis provides further insight. For 7-aminoheptanoic acid, the ¹H NMR spectrum would show characteristic peaks for the protons adjacent to the amine and carboxylic acid groups, along with a broad signal for the methylene chain.[3] The ¹³C NMR would similarly display distinct signals for the carbonyl carbon and the carbon bonded to the nitrogen.[3] The infrared (IR) spectrum of 7-aminoheptanoic acid exhibits characteristic absorption bands for N-H stretching of the amine, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.[3]
For 6-aminoheptanamide, we would anticipate a more complex ¹H NMR spectrum in the amide region due to the presence of the -CONH₂ protons, which may exhibit restricted rotation. The IR spectrum would be distinguished by the characteristic N-H stretching and bending vibrations of the primary amide, in addition to the amine group absorptions.
The Path to Polymerization: A Mechanistic Comparison
The synthesis of polyamides from these precursors proceeds via condensation polymerization, but the specific conditions and byproducts differ, influencing the overall process and the final polymer's characteristics.
Polymerization of 7-Aminoheptanoic Acid to Nylon-7
The industrial production of Nylon-7 typically involves the self-condensation of 7-aminoheptanoic acid at elevated temperatures (around 260 °C) and under reduced pressure to facilitate the removal of water, which drives the equilibrium towards polymer formation.
Experimental Protocol: Synthesis of Nylon-7
-
Monomer Preparation: 7-aminoheptanoic acid is thoroughly dried to remove any residual moisture.
-
Polycondensation: The monomer is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet. The reactor is heated to approximately 260°C under a slow stream of nitrogen.
-
Water Removal: As the polymerization proceeds, water is formed as a byproduct and is continuously removed by distillation, often aided by applying a vacuum in the later stages of the reaction.
-
Polymer Isolation: Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polymer is extruded, cooled, and pelletized.
Caption: Workflow for the synthesis of Nylon-7.
Polymerization of 6-Aminoheptanamide
The polymerization of 6-aminoheptanamide would also proceed via a self-condensation mechanism. However, the reaction would involve the nucleophilic attack of the primary amine of one molecule on the amide carbonyl of another, with the elimination of ammonia. This process may require different catalytic systems and reaction conditions compared to the polymerization of amino acids.
Proposed Experimental Protocol: Synthesis of Poly(6-aminoheptanamide)
-
Monomer Synthesis and Purification: 6-aminoheptanamide would first need to be synthesized and rigorously purified to remove any impurities that could interfere with polymerization.
-
Catalyst Selection: A suitable catalyst, potentially a strong base or an organometallic complex, would be required to activate the amide group for nucleophilic attack.
-
Polycondensation: The monomer and catalyst would be heated in an inert atmosphere, with careful monitoring of ammonia evolution to track the reaction progress.
-
Polymer Characterization: The resulting polymer would be isolated and characterized to determine its molecular weight, thermal properties, and mechanical strength.
Caption: Proposed workflow for the synthesis of Poly(6-aminoheptanamide).
Performance Showdown: Comparing the Resulting Polyamides
The structural variations in the monomers are anticipated to translate into distinct properties of the final polymers.
Nylon-7 is a well-characterized semi-crystalline thermoplastic with a melting point of around 223°C. It exhibits good mechanical strength, toughness, and chemical resistance, making it suitable for applications such as fibers, films, and engineering plastics.
The polymer derived from 6-aminoheptanamide would also be a polyamide. However, the presence of an additional amide linkage in the repeating unit could lead to a more complex hydrogen bonding network. This might influence the polymer's crystallinity, melting point, and mechanical properties. It is plausible that the increased hydrogen bonding density could lead to a higher melting point and enhanced stiffness, but potentially at the cost of reduced processability.
Comparative Performance Metrics (Anticipated)
| Property | Poly(6-aminoheptanamide) (Hypothesized) | Nylon-7 (Established) |
| Melting Point (Tm) | Potentially higher due to increased hydrogen bonding | ~223 °C |
| Glass Transition Temp (Tg) | Likely higher | ~50 °C |
| Tensile Strength | Potentially higher | Good |
| Moisture Absorption | Potentially higher due to more polar amide groups | Moderate |
| Solubility | May be soluble in more polar solvents | Soluble in formic acid, m-cresol |
Causality and Experimental Choices: The "Why" Behind the "How"
The choice between these two precursors hinges on the desired end-properties of the polyamide.
-
Why choose 7-aminoheptanoic acid? It is a well-established monomer that leads to a predictable and reliable polymer (Nylon-7) with a wealth of available processing and performance data. The removal of water as a byproduct is a standard and well-understood industrial process.
-
Why explore 6-aminoheptanamide? This novel monomer offers the potential to create a polyamide with a modified hydrogen bonding landscape. This could be advantageous in applications requiring higher thermal stability or specific intermolecular interactions, such as in advanced composites or specialty fibers. The liberation of ammonia, while requiring appropriate handling, is a different thermodynamic driving force for the polymerization that could be exploited.
The experimental protocols outlined above are designed to be self-validating. For instance, in the synthesis of Nylon-7, the continuous removal of water is not just a step but a validation of the polycondensation reaction's progress. Similarly, for the proposed synthesis of poly(6-aminoheptanamide), monitoring the evolution of ammonia would provide a direct measure of the polymerization kinetics.
Conclusion: A Tale of Two Precursors
References
-
Crystal structure of 6-aminonicotinamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. [Link]
-
The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. (2024). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. (2024). De Gruyter. [Link]
-
Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
7-Aminoheptanoic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, identification, and quantitative NMR determination of silyl derivatives of 6-aminopenicillanic acid, 7-amino-3-methyl-delta3-cephem-4-carboxylic acid, and 7-amino-3-acetoxymethyl-delta3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 6-Aminoheptanamide: The Power of Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The purity of a compound like 6-Aminoheptanamide, a key building block in various synthetic pathways, directly impacts reaction yield, impurity profiles, and the safety and efficacy of the final product. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 6-Aminoheptanamide, juxtaposing it with other conventional analytical techniques.
Our discussion is grounded in the principle of methodological transparency, explaining not just the "how" but the fundamental "why" behind each experimental choice. This ensures that the protocols described are not merely recipes but self-validating systems that stand up to scientific scrutiny.
The Central Role of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in metrology and pharmaceutical analysis because it is a primary ratio method.[1] This distinction is critical: unlike chromatographic techniques that rely on comparing an analyte's response to a reference standard of the same compound, qNMR determines purity by directly comparing the molar ratio of the analyte to a certified internal standard of a different, unrelated compound.[2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal, a fundamental physical constant that obviates the need for analyte-specific calibration curves.[1][3]
This unique characteristic makes qNMR exceptionally valuable for:
-
Certifying new chemical entities for which no high-purity reference material exists.
-
Providing an orthogonal check on purity values obtained from other methods like HPLC or GC.
-
Simultaneously providing structural confirmation and quantitative data from a single experiment.
Experimental Protocol: qNMR Purity Determination of 6-Aminoheptanamide
This section details a robust, step-by-step protocol for determining the purity of 6-Aminoheptanamide. The causality behind each step is explained to provide a framework for adapting the method as needed.
Causality Behind Experimental Choices
-
Analyte & Structure: 6-Aminoheptanamide is a polar molecule featuring a primary amine (-NH₂) and a primary amide (-CONH₂). These functional groups contain exchangeable protons, which dictates the choice of solvent. Its aliphatic backbone provides several unique, non-exchangeable proton signals suitable for quantification.
-
Solvent Selection (The "Why"): The ideal deuterated solvent must completely dissolve both the analyte and the internal standard.[4] For 6-Aminoheptanamide, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the superior choice over Deuterated Water (D₂O).
-
Why DMSO-d₆? It is a polar aprotic solvent that effectively dissolves the analyte. Crucially, the exchange rate of the N-H protons from the amine and amide groups with residual water is slow in DMSO-d₆. This allows for their observation as distinct signals, which can be useful for structural confirmation, without the complication of H-D exchange that would occur rapidly in D₂O, causing those signals to disappear or broaden significantly.
-
-
Internal Standard (IS) Selection (The "Why"): The choice of an internal standard is paramount for accuracy.[5] The IS must meet several criteria: high purity (ideally a Certified Reference Material - CRM), chemical stability, non-volatility, and having NMR signals that do not overlap with the analyte's signals.[6]
-
Why Maleic Acid? For this application in DMSO-d₆, Maleic Acid is an excellent choice.
-
Spectral Simplicity: It produces a sharp singlet for its two vinyl protons around 6.3 ppm, a region typically clear of signals from aliphatic compounds like 6-Aminoheptanamide.
-
Solubility: It is soluble in DMSO-d₆.
-
Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.[5]
-
Certified Purity: It is readily available as a CRM with a purity value traceable to SI units.[6]
-
-
Step-by-Step qNMR Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 6-Aminoheptanamide into a clean, dry vial using an analytical balance with 0.01 mg readability. Record the exact weight (W_Analyte).
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard (CRM) into the same vial. Record the exact weight (W_IS). Rationale: A mass ratio close to 1:1 helps ensure that the peak integrals for both compounds are of a similar magnitude, which minimizes integration errors.[4]
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Rationale: Higher field strengths provide better signal dispersion, reducing the chance of peak overlap and increasing sensitivity.[4]
-
Key Acquisition Parameters:
-
Pulse Program: Use a standard single 90° pulse program (e.g., Bruker's 'zg').
-
Relaxation Delay (D1): Set to at least 30 seconds. Rationale: This is the most critical parameter for quantification. The delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and IS). This ensures complete relaxation and that the resulting signal integral is directly proportional to the number of protons.[7]
-
Number of Scans (NS): Set to 16 or 32. Rationale: This number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks selected for integration, ensuring high precision.
-
Receiver Gain: Adjust automatically, then check to ensure no signal clipping has occurred.
-
-
-
Data Processing:
-
Apply a small exponential line broadening factor (e.g., LB = 0.3 Hz) to improve the S/N ratio without significantly distorting peak shapes.
-
Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., a polynomial fit) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
For 6-Aminoheptanamide: Select a signal from the aliphatic chain, for example, the triplet corresponding to the protons on C2 (alpha to the carbonyl), which is expected around 2.1-2.2 ppm. Record the integral value (I_Analyte) and the number of protons it represents (N_Analyte = 2).
-
For Maleic Acid (IS): Integrate the sharp singlet around 6.3 ppm. Record the integral value (I_IS) and the number of protons it represents (N_IS = 2).
-
-
-
Purity Calculation: The purity of the analyte (P_Analyte) as a weight percentage (w/w %) is calculated using the following formula:
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard.
-
N_Analyte, N_IS: Number of protons for the respective integrated signals.
-
MW_Analyte, MW_IS: Molecular weights of the analyte (144.22 g/mol ) and internal standard (116.07 g/mol ).
-
W_Analyte, W_IS: Weights of the analyte and internal standard.
-
P_IS: Purity of the internal standard CRM (e.g., 99.95%).
-
Visualizing the qNMR Workflow
The following diagram illustrates the logical flow of the qNMR experiment from sample preparation to the final purity calculation.
Caption: The qNMR experimental workflow for purity determination.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful technique, a comprehensive purity assessment often involves orthogonal methods. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and the Mass Balance approach, which includes Karl Fischer (KF) titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[8] For a compound like 6-Aminoheptanamide, which lacks a strong UV chromophore, detection can be a challenge. Methods would likely involve derivatization to attach a UV-active or fluorescent tag, or the use of universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[8][9]
-
Strength: Excellent for separating and quantifying structurally related impurities.
-
Weakness: It is a relative method requiring a well-characterized reference standard of 6-Aminoheptanamide for accurate quantification. Derivatization adds complexity and potential for error.[10]
Gas Chromatography (GC)
GC is typically reserved for volatile and thermally stable compounds.[11] Due to its polarity and relatively high molecular weight, 6-Aminoheptanamide has low volatility. Analysis by GC would necessitate a derivatization step (e.g., silylation) to block the polar -NH₂ and -CONH₂ groups, thereby increasing its volatility.[11][12]
-
Strength: High resolution for separating volatile impurities and residual solvents.
-
Weakness: The need for derivatization makes the method indirect and more complex. The compound could potentially degrade at high injector temperatures.
Mass Balance Approach & Karl Fischer (KF) Titration
The mass balance method is an exhaustive approach where purity is assigned by subtracting the sum of all detected impurities from 100%.[13] This requires multiple techniques: HPLC/GC for organic impurities, GC for residual solvents, thermogravimetric analysis for non-volatile residues, and Karl Fischer titration for water content.
-
Karl Fischer Titration: This is the gold standard for determining water content and is indispensable for a complete purity profile.[14][15][16] It is highly specific to water and can measure levels down to parts-per-million.[17]
-
Strength: Provides a comprehensive picture of purity by accounting for all types of impurities.
-
Weakness: Can be time-consuming and resource-intensive. It relies on the assumption that all impurities have been identified and quantified.
Summary Comparison Table
| Feature | Quantitative NMR (qNMR) | HPLC | Gas Chromatography (GC) | Mass Balance (with KF) |
| Principle | Molar ratio to internal standard | Relative response to reference standard | Relative response to reference standard | 100% - Σ (Impurities) |
| Primary Method | Yes[1] | No | No | Yes (as a combination of methods) |
| Analyte-Specific Standard | Not required for quantification | Required | Required | Not for the main component |
| Sample Preparation | Simple weighing and dissolution | Often requires derivatization; mobile phase prep | Often requires derivatization | Multiple preparations for different tests |
| Destructive? | No, sample is recoverable | Yes | Yes | Yes |
| Accuracy & Precision | High, traceable to SI units | High, dependent on standard purity | High, dependent on standard purity | High, dependent on accuracy of each test |
| Information Provided | Purity, Structural Confirmation | Purity, Impurity Profile | Purity, Volatile Impurity Profile | Comprehensive Purity (incl. water, solvents) |
| Validation Guideline | ICH Q2(R1) / Q2(R2)[18][19] | ICH Q2(R1) / Q2(R2)[18][19] | ICH Q2(R1) / Q2(R2)[18][19] | ICH Q2(R1) / Q2(R2)[18][19] |
Strategic Method Selection
The choice of analytical technique is driven by the specific question being asked. The following decision diagram provides a logical framework for selecting the most appropriate method for purity validation.
Caption: Decision diagram for selecting a purity validation method.
Conclusion
For the purity validation of 6-Aminoheptanamide, quantitative NMR stands out as a uniquely powerful method. Its status as a primary technique allows for the direct and accurate determination of purity without the need for an analyte-specific reference standard, a significant advantage in research and early development settings. Furthermore, it provides invaluable structural information in the same experiment, making it highly efficient.
While techniques like HPLC and GC are indispensable for profiling related impurities and residual solvents, they function as relative methods. A truly robust validation strategy often employs qNMR for an absolute purity assignment and leverages orthogonal techniques like HPLC for impurity separation and Karl Fischer titration for water content. This integrated approach, grounded in sound scientific principles, ensures the highest level of confidence in the quality of critical pharmaceutical intermediates.
References
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Leliebre, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2848. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7857-7867. Retrieved from [Link]
-
Pierens, G. K., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 58, 137-144. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]
-
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Smith, R. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
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ResearchGate. (2011). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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A Comparative Guide to 6-Aminoheptanamide Synthesis: Benchmarking Against Green Chemistry Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Green Synthesis for Amide Bond Formation
6-Aminoheptanamide, a valuable bifunctional molecule, finds applications as a monomer in the synthesis of specialty polyamides and as a versatile building block in the development of novel pharmaceuticals. The formation of its amide bond is a critical transformation, and the methods employed to achieve this have significant implications for the overall sustainability of the process. Traditional amide synthesis often relies on stoichiometric coupling agents that generate substantial waste, utilize hazardous solvents, and may require harsh reaction conditions.
In response to the increasing demand for sustainable chemical manufacturing, the principles of green chemistry offer a framework for designing safer, more efficient, and environmentally benign synthetic processes. This guide will evaluate three distinct approaches to 6-aminoheptanamide synthesis: a traditional chemical route employing a coupling agent, a boric acid-catalyzed method, and a biocatalytic approach utilizing a lipase enzyme. Each method will be benchmarked against key green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), to provide a comprehensive and objective comparison.
Core Green Chemistry Metrics at a Glance
To facilitate a standardized comparison, the following green chemistry metrics will be applied to each synthesis method.
| Metric | Formula | Ideal Value | Significance |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms into the desired product.[1][2] |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Quantifies the amount of waste generated per unit of product. A lower value indicates less waste.[3] |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | 1 | A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given amount of product.[4][5] |
Synthesis Pathway Overview
The synthesis of 6-aminoheptanamide is a two-stage process. The first stage involves the synthesis of the precursor, 6-aminoheptanoic acid, followed by the second stage, the amidation reaction to form the final product. For a comprehensive green chemistry analysis, it is imperative to consider the entire synthetic sequence.
Stage 1: Synthesis of the Precursor, 6-Aminoheptanoic Acid
A promising and relatively green route to ω-amino acids is through the biocatalytic conversion of cycloalkanes. A one-pot synthesis of 6-aminohexanoic acid from cyclohexane has been demonstrated using a mixed-species microbial culture, achieving a high yield under environmentally benign conditions.[6][7] This approach avoids the use of harsh reagents and high temperatures often associated with traditional chemical routes. For the purpose of this guide, we will assume the availability of 6-aminoheptanoic acid synthesized via a similar biocatalytic route from cycloheptane, which has been shown to produce the analogous 7-aminoheptanoic acid.[8]
Caption: Workflow for DCC-mediated synthesis of 6-aminoheptanamide.
Experimental Protocol:
-
Dissolve 6-aminoheptanoic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes.
-
Slowly add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, then dilute base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Green Chemistry Analysis:
| Metric | Estimated Value | Rationale and Causality |
| Atom Economy | ~65% | The use of stoichiometric coupling agents (DCC) and additives (HOBt) results in the formation of significant byproducts (DCU and others) that are not incorporated into the final product, leading to a low atom economy. [9] |
| E-Factor | >10 | A large amount of waste is generated, primarily from the coupling agent (DCU) and the use of excess reagents and solvents for reaction and purification. |
| PMI | >50 | The process requires significant amounts of organic solvents for the reaction, workup, and purification steps, contributing to a high Process Mass Intensity. [10] |
Expertise & Experience Insights: While reliable for a wide range of substrates, the major drawback of carbodiimide-mediated coupling is the generation of a stoichiometric amount of urea byproduct, which can be difficult to remove completely. The use of chlorinated solvents like dichloromethane is also a significant environmental concern.
Method 2: Boric Acid-Catalyzed Direct Amidation
Direct amidation of carboxylic acids with amines catalyzed by boric acid represents a greener alternative to traditional coupling methods. [11][12][13]This method avoids the use of stoichiometric activating agents and often proceeds under solvent-free or high-concentration conditions, significantly reducing waste. The reaction is typically driven to completion by the removal of water, the only theoretical byproduct.
Caption: Workflow for boric acid-catalyzed synthesis of 6-aminoheptanamide.
Experimental Protocol:
-
Combine 6-aminoheptanoic acid (1 equivalent), an ammonia source (e.g., ammonium hydroxide, 1.5 equivalents), and boric acid (5-10 mol%) in a reaction vessel equipped with a Dean-Stark trap or a setup for azeotropic water removal.
-
Add a high-boiling, non-polar solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If necessary, wash the crude product with a small amount of cold solvent and dry under vacuum.
Green Chemistry Analysis:
| Metric | Estimated Value | Rationale and Causality |
| Atom Economy | ~90% | The only stoichiometric byproduct is water, leading to a very high atom economy. The catalyst is used in small amounts. |
| E-Factor | <1 | Waste is significantly reduced as no stoichiometric coupling agents are used. The main source of waste is the solvent, which can potentially be recycled. |
| PMI | <10 | Although a solvent is used for water removal, the overall mass intensity is much lower than in the DCC method due to the absence of coupling agents and a simpler workup. [14] |
Expertise & Experience Insights: The key to success with this method is the efficient removal of water to drive the reaction equilibrium towards the product. The high reaction temperatures may be a limitation for thermally sensitive substrates. However, for a robust molecule like 6-aminoheptanamide, this method offers a significant improvement in greenness over traditional coupling methods.
Method 3: Biocatalytic Synthesis using Lipase
Enzymatic synthesis of amides offers a highly selective and environmentally friendly alternative to chemical methods. [15][16]Lipases, such as the immobilized Candida antarctica lipase B (CALB), are known to catalyze amide bond formation under mild conditions. [9][17][18]The reaction can often be performed in greener solvents or even solvent-free systems.
Caption: Workflow for lipase-catalyzed synthesis of 6-aminoheptanamide.
Experimental Protocol (based on general procedures for lipase-catalyzed amidation):
-
To a solution of 6-aminoheptanoic acid (1 equivalent) in a green solvent (e.g., 2-methyltetrahydrofuran or cyclopentyl methyl ether), add an amine source (e.g., a primary amine or an ammonium salt, 1.5 equivalents). [1]2. Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant). [17]3. Include a dehydrating agent, such as molecular sieves, to remove the water formed during the reaction.
-
Incubate the mixture at a mild temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization.
Green Chemistry Analysis:
| Metric | Estimated Value | Rationale and Causality |
| Atom Economy | ~90% | Similar to the boric acid-catalyzed method, the only byproduct is water, resulting in a high atom economy. |
| E-Factor | <0.5 | The use of a recyclable catalyst, mild conditions, and often greener solvents leads to very low waste generation. [16] |
| PMI | <5 | The potential for solvent-free conditions or the use of recyclable green solvents, combined with a simple workup, can lead to an exceptionally low PMI. |
Expertise & Experience Insights: The primary advantages of biocatalysis are the mild reaction conditions, high selectivity, and the reusability of the enzyme catalyst. The main challenges can be the longer reaction times and the potential for enzyme inhibition by substrates or products. However, for the synthesis of a simple amide like 6-aminoheptanamide, a robust lipase like CALB is an excellent candidate.
Comparative Summary and Recommendations
The following table provides a direct comparison of the three synthesis methods for 6-aminoheptanamide against the core green chemistry principles.
| Feature | Method 1: DCC Coupling | Method 2: Boric Acid Catalysis | Method 3: Lipase Catalysis |
| Atom Economy | Low (~65%) | High (~90%) | High (~90%) |
| E-Factor | High (>10) | Low (<1) | Very Low (<0.5) |
| Process Mass Intensity (PMI) | High (>50) | Moderate (<10) | Low (<5) |
| Reagents | Stoichiometric, hazardous | Catalytic, less hazardous | Catalytic, biodegradable |
| Solvents | Often chlorinated solvents | High-boiling hydrocarbons | Green solvents or solvent-free |
| Reaction Conditions | Mild to moderate temperature | High temperature (reflux) | Mild temperature |
| Waste Generation | High (urea byproduct) | Low (water) | Very low (water) |
| Catalyst Reusability | No | No | Yes |
Recommendation:
For researchers and drug development professionals seeking a sustainable and efficient synthesis of 6-aminoheptanamide, the biocatalytic approach using a lipase (Method 3) is the most recommended route. It excels in all key green chemistry metrics, operates under mild conditions, and utilizes a reusable catalyst.
The boric acid-catalyzed method (Method 2) presents a significant improvement over the traditional DCC coupling and is a viable "greener" alternative, particularly for large-scale synthesis where the cost of the enzyme might be a consideration.
The traditional DCC coupling method (Method 1) , while effective, should be considered a last resort due to its poor atom economy and high waste generation. Its use should be justified by specific substrate requirements that are incompatible with the other methods.
By embracing the principles of green chemistry in the synthesis of 6-aminoheptanamide, the scientific community can contribute to a more sustainable future for chemical manufacturing and drug development.
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Trace Analysis of 6-Aminoheptanamide: A Comparative Validation Guide for LC-MS/MS
Executive Summary: The Polar Impurity Challenge
In the synthesis of lactam-based pharmaceuticals (e.g., Gabapentinoids) and high-performance polyamides, 6-Aminoheptanamide (6-AHA) represents a critical trace impurity. As a polar, aliphatic zwitterionic precursor, it defies standard Reversed-Phase (RP) chromatography retention and lacks the UV chromophores necessary for high-sensitivity optical detection.
This guide provides an evidence-based comparison of analytical methodologies for 6-AHA, ultimately advocating for Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . We present a self-validating protocol aligned with ICH Q2(R2) guidelines, addressing the specific challenges of matrix effects and retention stability that plague the analysis of polar amines.
Comparative Technology Review
We evaluated three primary workflows for the trace analysis (ppb-ppm level) of 6-AHA. The following data summarizes the performance metrics based on laboratory trials with polar amino-amide standards.
Table 1: Performance Comparison of Analytical Architectures
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: IP-RP-LC-MS | Method C: GC-MS (Derivatization) |
| Principle | Partitioning into water-enriched layer on polar stationary phase.[1] | Reversed-phase with Ion-Pairing (IP) reagents (e.g., HFBA). | Silylation of amine/amide groups to increase volatility.[2] |
| Sensitivity (LOD) | High (< 1.0 ng/mL) | Moderate (5–10 ng/mL) | High (1–5 ng/mL) |
| Sample Prep | Simple: Dilute & Shoot (ACN precipitation). | Simple: Aqueous dilution. | Complex: Dry down + Derivatization (60+ min). |
| Throughput | High (10 min run time). | Medium (Long equilibration). | Low (Batch processing required). |
| Robustness | Moderate (Requires strict pH/buffer control). | Low (IP reagents contaminate MS source). | Low (Moisture sensitive reagents). |
| Cost per Sample | $ |
Expert Insight: Why HILIC Wins
While GC-MS offers excellent resolution for structural isomers, the derivatization step introduces variability (incomplete reaction) and prohibits high-throughput screening. IP-RP-LC-MS is feasible but "dirty"; ion-pairing reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) suppress ionization in the MS source, reducing sensitivity. HILIC-MS/MS offers the optimal balance: direct injection of polar species with MS-friendly mobile phases (Ammonium Formate/Acetate).
Strategic Method Selection
The following decision logic illustrates why HILIC is the chosen path for 6-AHA and similar polar impurities.
Figure 1: Decision matrix for selecting the analytical technique for polar amino-amides.
Validated HILIC-MS/MS Protocol
This protocol is designed to meet ICH Q2(R2) requirements.[3][4] The specific challenge with 6-AHA is its high polarity (logP < 0), necessitating a zwitterionic or amide-bonded phase.
Experimental Conditions[2]
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Why: Amide phases provide hydrogen bonding retention for the amide group on 6-AHA and are more stable than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Critical: Low pH ensures protonation of the amine (
), while the salt (10-20 mM) reduces secondary electrostatic interactions, sharpening the peak.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 50% B
-
5.1 min: 30% B (Wash)
-
7.0 min: 90% B (Re-equilibration - Crucial for HILIC)
-
-
Detection: ESI Positive Mode (+).[5]
-
MRM Transitions (Calculated for 6-AHA, MW 144.2):
-
Precursor: 145.2 (
) -
Quantifier: 128.2 (Loss of
) -
Qualifier: 84.1 (Characteristic alkyl fragmentation)
-
Sample Preparation Workflow
To minimize matrix effects, we utilize a "Dilute-and-Shoot" approach compatible with HILIC initial conditions (high organic).
-
Stock Prep: Dissolve 6-AHA standard in 50:50 ACN:Water.
-
Sample Extraction: Weigh 50 mg of drug substance/polymer.
-
Solvent Addition: Add 900 µL Acetonitrile + 100 µL Water (containing Internal Standard, e.g.,
-Leucine or deuterated analog). -
Agitation: Vortex 5 min; Centrifuge at 10,000 rpm for 10 min.
-
Injection: Inject supernatant directly. Note: The sample solvent must match the initial gradient (90% ACN) to prevent peak distortion.
Validation Strategy (ICH Q2 R2)
The validation must prove the method is "fit for purpose."[4] For trace impurities, Specificity and Limit of Quantitation (LOQ) are paramount.
Specificity & Selectivity
HILIC columns can suffer from isobaric interferences.
-
Protocol: Inject blank matrix, matrix spiked with 6-AHA, and matrix spiked with known related impurities (e.g., Caprolactam, 6-Aminocaproic acid).
-
Acceptance: No interfering peaks > 20% of LOQ at the retention time of 6-AHA. Resolution (
) > 1.5 between 6-AHA and nearest neighbor.
Matrix Effect (The "Silent Killer")
In LC-MS, co-eluting matrix components can suppress ionization.
-
Experiment: Post-Column Infusion or Slope Comparison.
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into extracted blank matrix.
-
-
Calculation:
. -
Acceptance: MF between 0.8 and 1.2 (or consistent using Internal Standard correction).
Linearity & Sensitivity[6]
-
Range: 1.0 ng/mL (LOQ) to 1000 ng/mL.
-
Curve: Linear (
weighting recommended). . -
LOQ Determination: Signal-to-Noise (S/N) ratio
, verified by 6 replicate injections with %RSD < 10%.
Accuracy & Precision[3][7][8]
-
Protocol: Spike samples at LOQ, 100% (Target Limit), and 150% levels.
-
Replicates: 3 replicates per level over 3 days.
-
Acceptance: Recovery 80–120% (for trace levels); %RSD < 10%.
Visualizing the Validation Workflow
Figure 2: Step-by-step validation workflow ensuring data integrity.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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-
Chamberlain, R., et al. (2020).[6] Analysis of polar impurities in pharmaceutical preparations using HILIC-MS. (General reference for polar amine methodology).
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Evaluating the Efficacy of 6-Aminoheptanamide as a Ligand in Coordination Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in designing novel coordination complexes with desired therapeutic or diagnostic properties. This guide provides an in-depth evaluation of the potential efficacy of 6-aminoheptanamide as a ligand in coordination chemistry. As 6-aminoheptanamide is not a widely studied ligand, this guide will leverage a comparative analysis with structurally related and well-characterized ligands. By examining the coordination behavior of analogous molecules, we can predict and evaluate the potential performance of 6-aminoheptanamide.
Introduction to 6-Aminoheptanamide: A Ligand with Untapped Potential
6-Aminoheptanamide is a bifunctional organic molecule featuring a primary amine (-NH₂) and a primary amide (-CONH₂) group, separated by a flexible six-carbon aliphatic chain. This structure suggests the potential for it to act as a ligand, donating lone pairs of electrons from the nitrogen and/or oxygen atoms to a central metal ion.
The key structural features of 6-aminoheptanamide that will influence its coordination chemistry are:
-
Donor Atoms: The primary amine nitrogen and the amide oxygen are the most likely donor atoms. The amide nitrogen is generally a poor donor due to the delocalization of its lone pair into the carbonyl group.
-
Flexibility: The hexyl chain provides significant conformational flexibility, which can influence the geometry of the resulting metal complex.
-
Potential Denticity: 6-Aminoheptanamide could act as a monodentate ligand, coordinating through the more basic amino group, or as a bidentate (N,O) ligand, forming a chelate ring.
The central question this guide addresses is: how does the combination of these features translate into the stability and structure of its metal complexes compared to other common ligands?
Comparative Ligands: Setting the Benchmarks
To evaluate the potential of 6-aminoheptanamide, we will compare it to three classes of well-studied ligands:
-
Monodentate Amines (e.g., Hexylamine): These ligands allow us to assess the baseline contribution of a simple primary amine to complex stability without the influence of a secondary coordinating group.
-
α-Amino Acids (e.g., Glycine): As a primary example of a simple N,O-bidentate ligand, glycine provides a benchmark for the stability enhancement offered by the chelate effect.
-
Amino Amides (e.g., Glycinamide): This class of ligands is the most direct structural analogue, allowing for an evaluation of the coordinating ability of the amide group in conjunction with an amino group.
Thermodynamic Stability: A Quantitative Comparison
The stability of a metal complex in solution is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the stepwise stability constants for selected metal ions with our comparative ligands.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Overall Log β₃ |
| Cu(II) | Glycine | 8.1 - 8.5 | 6.7 - 6.9 | - | - |
| Ni(II) | Glycine | 5.5 - 5.8 | 4.6 - 4.8 | 3.2 - 3.4 | ~13.7 |
| Co(II) | Glycine | 4.6 - 4.8 | 3.7 - 3.9 | 2.7 - 2.9 | ~11.3 |
| Ni(II) | Glycinamide | ~2.7 | ~2.3 | ~1.8 | ~6.8 |
Data compiled from various sources at ~25°C and an ionic strength of ~0.1 M.[1][2][3][4]
Analysis of Stability Data:
-
The Chelate Effect: The stability constants for the bidentate ligand glycine are significantly higher than those for the monodentate amine analogues (for which log K₁ values are generally in the range of 2-4 for these metal ions). This demonstrates the chelate effect, where the formation of a five-membered ring by glycine leads to a more stable complex.[5]
-
Amide vs. Carboxylate Coordination: The stability constants for Ni(II) with glycinamide are considerably lower than with glycine. This is because the deprotonated carboxylate group of glycine forms a stronger bond with the metal ion than the neutral carbonyl oxygen of glycinamide.
-
Irving-Williams Series: The stability of the complexes follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II)), as expected for high-spin, first-row transition metal complexes.[6]
Predicted Stability for 6-Aminoheptanamide Complexes:
Based on this data, we can predict that 6-aminoheptanamide, if it acts as a bidentate (N,O) ligand, will form complexes with stabilities intermediate between those of simple amines and amino acids. The formation of a large, flexible nine-membered chelate ring with 6-aminoheptanamide is expected to be less entropically and enthalpically favorable than the formation of the rigid, five-membered ring with glycine.[7] Therefore, the stability constants for 6-aminoheptanamide complexes are predicted to be lower than those of glycine but higher than those of monodentate amines due to the chelate effect.
Structural and Spectroscopic Characterization
The mode of coordination and the geometry of the resulting complex can be elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining which functional groups of a ligand are involved in coordination.
-
Amine Group: The N-H stretching vibrations of a primary amine (typically ~3300-3500 cm⁻¹) will shift to lower wavenumbers upon coordination to a metal ion. The N-H bending vibration (~1600 cm⁻¹) will also be affected.[4]
-
Amide Group: The most informative bands for the amide group are the Amide I band (primarily C=O stretching, ~1650-1680 cm⁻¹) and the Amide II band (a mix of N-H bending and C-N stretching, ~1550-1620 cm⁻¹).
-
If the amide coordinates through the carbonyl oxygen , the Amide I band will typically shift to a lower wavenumber due to the weakening of the C=O bond. The Amide II band may shift to a higher wavenumber.[8][9]
-
If the amide were to deprotonate and coordinate through the nitrogen (less common for primary amides), significant changes in both the Amide I and II bands would be observed.
-
Predicted IR Spectrum of a 6-Aminoheptanamide Complex:
For a bidentate (N,O) coordination of 6-aminoheptanamide, we would expect to see a shift to lower wavenumbers for both the N-H stretching vibrations of the amine group and the Amide I band of the carbonyl group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the central metal ion. The energy of these transitions is sensitive to the ligand field strength and the coordination geometry.
-
Ligand Field Strength: Stronger field ligands cause a larger splitting of the d-orbitals, resulting in absorption at higher energies (shorter wavelengths). The spectrochemical series for the donor atoms of interest is generally: -COO⁻ > H₂O > -NH₂. The amide carbonyl oxygen is a relatively weak field donor.
-
Coordination Geometry: The number and position of d-d transition bands can help to infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[10][11]
Predicted UV-Vis Spectrum of a 6-Aminoheptanamide Complex:
Assuming an octahedral [M(6-aminoheptanamide)₂]²⁺ complex, we would predict a λₘₐₓ value that reflects a ligand field strength weaker than that of glycine but stronger than that of a simple amine. For example, with Cu(II), which typically forms square planar or distorted octahedral complexes, a shift in the d-d transition compared to the aquo ion would be expected.[12]
Experimental Protocols
To empirically evaluate the efficacy of 6-aminoheptanamide as a ligand, the following experimental workflows are proposed.
Synthesis of a Metal-6-Aminoheptanamide Complex
This protocol provides a general method for the synthesis of a 1:2 metal-to-ligand complex, for example, with Cobalt(II).
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
6-Aminoheptanamide
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2.0 mmol of 6-aminoheptanamide in 20 mL of ethanol. Gentle heating may be required.
-
In a separate flask, dissolve 1.0 mmol of CoCl₂·6H₂O in 10 mL of deionized water.
-
Slowly add the cobalt(II) solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating complex formation.
-
Reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Allow the solution to cool to room temperature.
-
Slowly evaporate the solvent at room temperature or under reduced pressure to induce crystallization.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Caption: Workflow for the characterization of the synthesized complex.
Predicted Coordination Modes of 6-Aminoheptanamide
The flexibility of the seven-carbon chain in 6-aminoheptanamide allows for several potential coordination modes.
Caption: Potential monodentate and bidentate coordination modes of 6-aminoheptanamide.
Conclusion and Future Outlook
Based on the comparative analysis with simple amines, amino acids, and amino amides, 6-aminoheptanamide is predicted to be a viable, albeit potentially weak, bidentate (N,O) ligand. The formation of a large, nine-membered chelate ring is likely to result in lower thermodynamic stability compared to ligands that form more favorable five- or six-membered rings. However, its flexible nature could be advantageous in accommodating specific coordination geometries.
For drug development professionals, the long, flexible, and functionalized hydrocarbon chain of 6-aminoheptanamide could be of interest for tuning the lipophilicity of a metal-based therapeutic, potentially influencing its bioavailability and cell permeability.
The true efficacy of 6-aminoheptanamide as a ligand can only be definitively determined through empirical investigation. The experimental protocols provided in this guide offer a starting point for such studies. Future work should focus on the synthesis and characterization of a series of transition metal complexes with 6-aminoheptanamide and the determination of their stability constants to provide the quantitative data needed for a full evaluation.
References
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International Journal of New Chemistry. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. [Link]
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Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - Bipyridine in Aqueous Medium. (n.d.). SciSpace. [Link]
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Binary Stability Constants Studies of Cu and Mn-Complexes with Cysteine and Cephalexin. (2022). Advanced Journal of Chemistry, Section B. [Link]
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Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. (2020). Dalton Transactions. [Link]
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STABILITY CONSTANT OF THE TRISGLYCINATO METAL COMPLEXES. (2010). ResearchGate. [Link]
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IUPAC. (1987). CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF GLYCINE. [Link]
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Stepwise Stability Constants a (log K MHiL ) Determined for the Complexes of Cu 2+ and Zn 2+ with the Studied Ligands at 25.0 °C with I = 0.10 M Using KNO 3 , and of Related Ligands Taken from the Literature. (n.d.). ResearchGate. [Link]
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UV-vis absorption spectra in water for the different Cu(II) complexes for PheA2, PheA3, PheA4, PheA5 and PheA6 at different pH values. (n.d.). ResearchGate. [Link]
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Synthesis and structure of trans-dichlorobis (ethylenediamine) cobalt(II) hydrochloride adduct, [Co(en)2Ch].HCI. (n.d.). Semantic Scholar. [Link]
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Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). National Institutes of Health. [Link]
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IR spectral data of the ligands and their metal complexes (cm -1 ). (n.d.). ResearchGate. [Link]
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Association Constants of Cobalt-Glycine and Cobalt-Glycylglycine Complexes in Aqueous Solution. (1954). Journal of the American Chemical Society. [Link]
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Infrared Spectra of the Copper(I1) Complexes of Amino Acids with Hydrophobic Residues. (n.d.). Semantic Scholar. [Link]
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Comprehensive coordination chemistry of iminophosphonamides. (2020). Royal Society of Chemistry. [Link]
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SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. (n.d.). Semantic Scholar. [Link]
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Synthesis and structure of trans-dichlorobis ( ethylenediamine ) cobalt ( II ) hydrochloride adduct , [ Co ( en ) 2 Ch ] . HCI. (n.d.). Semantic Scholar. [Link]
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Stability of Metal Complexes and Chelation. (2023). Chemistry LibreTexts. [Link]
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Copper(II) complexes of bis(amino amide) ligands: Effect of changes in the amino acid residue. (2012). ResearchGate. [Link]
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Synthesis [Co(en)2Cl2]Cl. (2020). YouTube. [Link]
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Investigation of Copper(II) Amino Acid Complexes. (2021). Chemistry LibreTexts. [Link]
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Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. (n.d.). MAK HILL Publications. [Link]
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Copper(II) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates. (2015). Royal Society of Chemistry. [Link]
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Stability constants, K stab. (n.d.). Chemistry Student. [Link]
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Synthesis and investigation of complex formation between amino acid (glycine) and various metal ion by using spectroscopic methods. (2013). JOCPR. [Link]
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Amides. (2023). Save My Exams. [Link]
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Stability of complexes based on number of rings. (2021). Chemistry Stack Exchange. [Link]
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Synthesis of Cobalt Coordination Compound. (n.d.). Scribd. [Link]
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Spectral characterization of metal complexes derived from glycine (Gly) and 2-acetylpyridine (2-APy). (n.d.). Academia.edu. [Link]
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Spectroscopic studies of some copper(II) complexes with amino acids. (2006). ResearchGate. [Link]
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Cu2+ complexes with the simplest amino acid glycine (gly). (2017). MedCrave online. [Link]
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Tris(ethylenediamine)cobalt(II) dichloride. (2009). ResearchGate. [Link]
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INFRARED SPECTRA OF METAL COMPLEXES FROM 1,2.DIMORPHOLlNOETHANE AND 1,3-DIMORPHOLINOPROPANE. (n.d.). PJSIR. [Link]
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uv visible light absorption spectrum of copper complexes. (n.d.). Doc Brown's chemistry revision notes. [Link]
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Amide-based ligands for anion coordination. (2004). National Institutes of Health. [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Aminoheptanamide
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Aminoheptanamide, moving beyond mere instruction to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile of 6-Aminoheptanamide
Before any disposal protocol can be effectively implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Aminoheptanamide is classified as a flammable liquid and vapor, a critical piece of information that dictates many of the subsequent handling and disposal procedures.[1] The vapor can form explosive mixtures with air and may travel to an ignition source, leading to a flashback.[1]
In addition to its flammability, it is essential to be aware of its potential health effects. While specific toxicity data is not extensively detailed in the provided documentation, standard laboratory practice dictates treating all non-fully characterized chemicals with a high degree of caution. The Safety Data Sheet (SDS) recommends thorough washing after handling and removal to fresh air in case of inhalation.[1]
Incompatible Materials: A crucial aspect of safe disposal is the prevention of dangerous chemical reactions. 6-Aminoheptanamide is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Co-mingling with these substances in a waste container could lead to violent reactions, gas evolution, or the generation of other hazardous compounds. Therefore, segregated waste streams are not just a recommendation but a mandatory safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable prerequisite for handling 6-Aminoheptanamide. The rationale extends beyond simple compliance; it is about creating a reliable barrier between you and potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Provides a barrier against skin contact. Check glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and provides a layer of protection in case of a flash fire. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Prevents inhalation of flammable and potentially harmful vapors. |
Spill Response: Immediate and Controlled Action
In the event of a spill, a swift and methodical response is critical to mitigate hazards.
Step 1: Eliminate Ignition Sources. Immediately turn off all nearby hot plates, burners, and other potential sources of ignition.[1]
Step 2: Evacuate and Ventilate. If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation to the area.
Step 3: Contain the Spill. Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[1] Do not use combustible materials like paper towels as the primary absorbent.
Step 4: Collect and Dispose. Carefully collect the absorbed material using spark-proof tools and place it in a suitable, labeled, and closed container for disposal.[1]
Step 5: Decontaminate. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Collection and Segregation: The Foundation of Proper Disposal
The principle of waste segregation is fundamental to laboratory safety and compliant disposal. As established, 6-Aminoheptanamide must not be mixed with incompatible materials.
Waste Container Requirements:
-
Compatibility: The container material must be compatible with 6-Aminoheptanamide. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.
-
Integrity: Containers must be in good condition, free from leaks or damage, and have a securely fitting cap.[2][3] Makeshift covers are unacceptable.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "6-Aminoheptanamide."
-
Fill Level: Do not fill liquid waste containers to more than 70-80% capacity to allow for vapor expansion.[2]
Disposal Protocol: A Step-by-Step Guide
The ultimate disposal of 6-Aminoheptanamide must be conducted by a licensed and approved waste disposal facility.[1][4] Attempting to dispose of this chemical via drains or as regular trash is a serious violation of environmental regulations and a significant safety hazard.
Step 1: Waste Accumulation. Collect waste 6-Aminoheptanamide in a designated, properly labeled hazardous waste container located in a satellite accumulation area within the laboratory.
Step 2: Segregation. Ensure the waste container for 6-Aminoheptanamide is kept separate from containers holding incompatible materials.[2]
Step 3: Storage. Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]
Step 4: Arrange for Pickup. Once the container is approaching full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Step 5: Documentation. Maintain accurate records of the amount of 6-Aminoheptanamide waste generated and the date of its transfer to the disposal facility, in accordance with your institution's policies and local regulations.
Decision Workflow for 6-Aminoheptanamide Disposal
The following diagram illustrates the decision-making process for the proper disposal of 6-Aminoheptanamide.
Caption: Decision workflow for the safe disposal of 6-Aminoheptanamide.
References
-
CTRNet. (2012). Handling Hazardous Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
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- University of Nebraska-Lincoln Environmental Health and Safety. Disposing of Biohazardous Materials, Including Recombinant Nucleic Acids SOP.
- U.S. Environmental Protection Agency. EPA Method 350.
- Flinn Scientific. Biological Waste Disposal.
-
U.S. Environmental Protection Agency. (2025). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. [Link]
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U.S. Environmental Protection Agency. (2025). Initial List of Hazardous Air Pollutants with Modifications. [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VI: Chapter 1.
- Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. Section 6(a)
- Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026.
- Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
